molecular formula C7H4BrN3O2 B582319 3-Bromo-7-nitroimidazo[1,2-A]pyridine CAS No. 1234615-99-6

3-Bromo-7-nitroimidazo[1,2-A]pyridine

Cat. No.: B582319
CAS No.: 1234615-99-6
M. Wt: 242.032
InChI Key: VCAJFNRBOCVBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-nitroimidazo[1,2-a]pyridine (CAS 1234615-99-6) is a strategically functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a structure renowned as a "privileged framework" in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs such as Zolpidem and Alpidem . This compound serves as a versatile building block for the design and synthesis of more complex molecules. Its key structural features are a bromo substituent at the 3-position and a nitro group at the 7-position . The bromine atom is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups . Concurrently, the nitro group can be selectively reduced to an amino group, providing a versatile amine handle for amide bond formation or further elaboration, or it can be utilized as an electron-withdrawing group to fine-tune the photophysical properties of the core system . In pharmaceutical research, this compound is a valuable intermediate for constructing potential therapeutic agents. The imidazo[1,2-a]pyridine core is found in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties . Specifically, the nitro group at the 7-position has been associated with enhanced cytotoxic activity against cancer cell lines . In material science, the electron-deficient nature of the nitro-functionalized core makes this compound a candidate for developing organic light-emitting diodes (OLEDs), fluorescent sensors, and other photonic devices, as the scaffold is known for its superior emissive properties . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAJFNRBOCVBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic route for 3-bromo-7-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the cyclization of 2-amino-4-nitropyridine to form the imidazo[1,2-a]pyridine core, followed by regioselective bromination at the C3 position. This document provides detailed experimental protocols and summarizes key quantitative data based on analogous chemical transformations.

Synthetic Strategy

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the condensation of 2-amino-4-nitropyridine with chloroacetaldehyde to yield the intermediate, 7-nitroimidazo[1,2-a]pyridine. This reaction is a well-established method for the formation of the imidazo[1,2-a]pyridine ring system. The subsequent step is the electrophilic bromination of the electron-rich imidazole ring of the intermediate at the 3-position using N-bromosuccinimide (NBS) to afford the final product.

Synthetic Workflow A 2-Amino-4-nitropyridine C Step 1: Cyclization A->C B Chloroacetaldehyde B->C D 7-Nitroimidazo[1,2-a]pyridine C->D Formation of Imidazo[1,2-a]pyridine Ring F Step 2: Bromination D->F E N-Bromosuccinimide (NBS) E->F G This compound F->G Electrophilic Substitution

A high-level overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Nitroimidazo[1,2-a]pyridine

This procedure outlines the cyclization of 2-amino-4-nitropyridine with chloroacetaldehyde.

Materials:

  • 2-Amino-4-nitropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-nitropyridine (1.0 eq) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • To the stirred solution, add chloroacetaldehyde (1.5 eq, 50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-nitroimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

This protocol describes the bromination of 7-nitroimidazo[1,2-a]pyridine using N-bromosuccinimide.

Materials:

  • 7-Nitroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound, based on typical yields and properties of analogous compounds reported in the literature.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
2-Amino-4-nitropyridineC₅H₅N₃O₂139.11Yellow solid
7-Nitroimidazo[1,2-a]pyridineC₇H₅N₃O₂163.13Solid
This compoundC₇H₄BrN₃O₂242.03Solid

Table 2: Reaction Conditions and Expected Yields

StepReaction TypeKey ReagentsSolventTemperatureReaction TimeExpected Yield (%)
1CyclizationChloroacetaldehyde, NaHCO₃Ethanol/WaterReflux4-6 hours60-75
2Electrophilic BrominationN-Bromosuccinimide (NBS)AcetonitrileRoom Temperature2-4 hours70-85

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Chloroacetaldehyde is toxic and a suspected mutagen; handle with extreme care.

  • N-bromosuccinimide is a lachrymator and an irritant; avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The procedures are based on well-established organic transformations and are amenable to standard laboratory equipment. This technical guide serves as a comprehensive resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and purity.

3-Bromo-7-nitroimidazo[1,2-a]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Bromo-7-nitroimidazo[1,2-a]pyridine is not a widely cataloged compound in publicly accessible chemical databases or literature. Therefore, this guide provides information based on the established chemical principles of the imidazo[1,2-a]pyridine scaffold and data from closely related analogs. Experimental data for the target compound should be generated and validated in a laboratory setting.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyridine ring fused to an imidazole ring, with a bromine atom substituted at position 3 and a nitro group at position 7.

Chemical Structure:

IUPAC Name: this compound

Physicochemical Properties

No experimental physicochemical data for this compound has been found. The following table summarizes data for related compounds to provide an estimate of its properties.

Property3-Bromoimidazo[1,2-a]pyridine3-Bromo-8-nitroimidazo[1,2-a]pyridine7-Bromoimidazo[1,2-a]pyridine
Molecular Formula C₇H₅BrN₂C₇H₄BrN₃O₂C₇H₅BrN₂
Molecular Weight 197.03 g/mol [1]242.03 g/mol [2]197.03 g/mol [3]
CAS Number 4926-47-0[1]52310-43-7[2]808744-34-5[3]
Melting Point 90-95 °C[1]Not availableNot available
Appearance SolidNot availableNot available

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridines. A common method is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.

Proposed Synthetic Pathway:

A potential synthesis could involve the bromination of 7-nitroimidazo[1,2-a]pyridine or the cyclization of 2-amino-4-nitropyridine with a suitable brominating and cyclizing agent.

Detailed Hypothetical Protocol:

  • Starting Material: 2-amino-4-nitropyridine.

  • Reaction: Cyclization with bromoacetaldehyde or a similar reagent.

  • Step 1: Dissolution: Dissolve 2-amino-4-nitropyridine in a suitable solvent such as ethanol or DMF.

  • Step 2: Addition of Reagent: Add bromoacetaldehyde to the solution.

  • Step 3: Reflux: Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reaction.

  • Step 4: Work-up: After cooling, the reaction mixture would be neutralized, and the product extracted with an organic solvent.

  • Step 5: Purification: The crude product would then be purified using column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antiprotozoal properties.[4] The presence of a nitro group, in particular, is often associated with antimicrobial and antiprotozoal activity, as seen in related 3-nitroimidazo[1,2-a]pyridine derivatives which have shown antileishmanial activity.[5]

Given the structural similarities, this compound could be investigated for similar biological activities. The nitro group could potentially be reduced by nitroreductase enzymes in anaerobic bacteria or protozoa, leading to cytotoxic reactive species.

Visualizations

G Proposed Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 2_amino_4_nitropyridine 2-Amino-4-nitropyridine dissolution Dissolve in Ethanol 2_amino_4_nitropyridine->dissolution bromoacetaldehyde Bromoacetaldehyde bromoacetaldehyde->dissolution reflux Heat to Reflux dissolution->reflux Condensation & Cyclization neutralization Neutralize reflux->neutralization extraction Extract with Organic Solvent neutralization->extraction purification Purify (Chromatography/Recrystallization) extraction->purification product This compound purification->product

References

Spectroscopic and Structural Elucidation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The spectroscopic data presented in this document for 3-Bromo-7-nitroimidazo[1,2-a]pyridine are predicted based on the analysis of the parent imidazo[1,2-a]pyridine scaffold and the known spectroscopic effects of bromo and nitro substituents. Due to a lack of publicly available experimental data for this specific compound, this guide is intended for research and informational purposes.

Introduction

Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The introduction of substituents, such as a bromine atom and a nitro group, can significantly modulate their physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to assist researchers in the characterization of this and analogous compounds.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound are summarized in the following tables. These predictions are derived from the known spectral properties of the imidazo[1,2-a]pyridine ring system and the established influence of bromo and nitro functional groups on aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.50d~9.2H-5
~8.20d~2.0H-8
~7.85s-H-2
~7.00dd~9.2, 2.0H-6
Table 2: Predicted ¹³C NMR Spectroscopic Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~145.0C-8a
~142.0C-7
~130.0C-5
~125.5C-2
~118.0C-6
~115.0C-3
~110.0C-8
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch
1640 - 1620MediumC=N Stretch
1580 - 1450MediumAromatic C=C Stretch
1540 - 1510StrongAsymmetric NO₂ Stretch[1][2][3]
1360 - 1330StrongSymmetric NO₂ Stretch[1][2][3]
850 - 820MediumC-N Stretch[2]
700 - 600Medium-WeakC-Br Stretch[4]
900 - 675StrongC-H Out-of-Plane Bending[2]
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
m/zRelative Abundance (%)Assignment
242.9/244.9~100 / ~98[M+H]⁺ (¹⁹Br / ⁸¹Br)
196.9/198.9Variable[M+H - NO₂]⁺
167.0Variable[M+H - Br]⁺
116.0Variable[M+H - Br - NO₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] Ensure the sample is fully dissolved.

  • Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • The instrument is tuned and locked to the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard single-pulse experiment is performed.

    • Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.[7][8]

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is commonly used.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.[9]

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: The infrared spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrum Acquisition:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL. A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • The sample solution is infused into the ESI source at a flow rate of 5-20 µL/min.

    • The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve a stable spray and maximum ion signal.

    • The mass spectrum is acquired in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion [M+H]⁺ and any significant fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing ions.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Novel Compound (this compound) Prep Sample Preparation (Dissolution/Dilution) Sample->Prep 1. NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR 2a. IR FT-IR Spectroscopy Prep->IR 2b. MS Mass Spectrometry Prep->MS 2c. NMR_Data NMR Data Processing (Chemical Shifts, Coupling) NMR->NMR_Data 3a. IR_Data IR Data Analysis (Functional Groups) IR->IR_Data 3b. MS_Data MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Data 3c. Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

The Ascending Trajectory of Nitro-Substituted Imidazopyridines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds, imidazopyridines have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. The strategic introduction of a nitro group to this scaffold has been shown to significantly modulate its pharmacological profile, leading to a new class of compounds with potent and diverse biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the potential biological activities of nitro-substituted imidazopyridines.

This whitepaper delves into the core aspects of the anticancer and antimicrobial properties of these compounds, presenting a meticulous compilation of quantitative data, detailed experimental protocols, and insightful visualizations of the underlying molecular mechanisms.

Anticancer Potential: A Targeted Approach to Malignancy

Nitro-substituted imidazopyridines have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative activity of these compounds is often attributed to their ability to undergo bioreductive activation in the hypoxic microenvironment characteristic of solid tumors.

Quantitative Anticancer Activity

The cytotoxic efficacy of various nitro-substituted imidazopyridine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of representative nitro-substituted imidazopyridines against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HeLa (Cervical Cancer)0.34[1]
MDA-MB-231 (Breast Cancer)0.59[1]
ACHN (Renal Cancer)0.96[1]
HCT-15 (Colon Cancer)7.34[1]
Compound 2 HeLa (Cervical Cancer)0.35[1]
MDA-MB-231 (Breast Cancer)0.37[1]
ACHN (Renal Cancer)0.57[1]
HCT-15 (Colon Cancer)0.96[1]
Compound 3f MCF-7 (Breast Cancer)9.2[2]
5a MOLM-13 (Leukemia)Good Bioactivity[3]
MV4-11 (Leukemia)Good Bioactivity[3]
5d MOLM-13 (Leukemia)Good Bioactivity[3]
MV4-11 (Leukemia)Good Bioactivity[3]
Mechanism of Anticancer Action: Bioreductive Activation and Apoptosis Induction

The anticancer activity of nitroimidazoles is intrinsically linked to their chemical structure. Under hypoxic conditions, the nitro group undergoes a one-electron reduction, a process catalyzed by cellular nitroreductases, to form a nitro radical anion.[4][5] In the absence of oxygen, this radical can undergo further reduction to generate cytotoxic species that can damage cellular macromolecules, including DNA, leading to cell death.[]

Furthermore, several studies suggest that nitro-substituted compounds can induce apoptosis, or programmed cell death, in cancer cells. This process can be triggered through various signaling pathways. One such proposed mechanism involves the activation of the p53 tumor suppressor protein in response to DNA damage, which in turn initiates a cascade of events leading to the activation of caspases, the executioner enzymes of apoptosis.[7][8]

bioreductive_activation cluster_cell Cancer Cell (Hypoxic) Nitroimidazopyridine Nitro-substituted Imidazopyridine Nitro_Radical Nitro Radical Anion Nitroimidazopyridine->Nitro_Radical Nitroreductases Cytotoxic_Species Reactive Cytotoxic Species Nitro_Radical->Cytotoxic_Species Further Reduction DNA_Damage DNA Damage Cytotoxic_Species->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Bioreductive activation of nitro-substituted imidazopyridines under hypoxic conditions.

apoptosis_pathway DNA_Damage DNA Damage (from Bioreductive Activation) p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed p53-mediated intrinsic apoptosis pathway induced by nitro-substituted imidazopyridines.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Nitro-substituted imidazopyridine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitro-substituted imidazopyridine compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[9]

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

A simplified workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Efficacy: Combating Pathogenic Microorganisms

In addition to their anticancer properties, nitro-substituted imidazopyridines have exhibited promising activity against a variety of pathogenic microorganisms, including bacteria and fungi. The nitro group is crucial for their antimicrobial action, which, similar to their anticancer mechanism, often involves reductive activation within the microbial cell.[5][]

Quantitative Antimicrobial Activity

The antimicrobial potency of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The zone of inhibition is a clear area around an antimicrobial disk where bacterial growth is inhibited.[12][13]

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound A Staphylococcus aureus15.625>14[14]
Enterococcus faecium31.25>14[14]
Compound B Staphylococcus aureus31.25>14[14]
Enterococcus faecalis62.5>14[14]
Nitrofuran 2h Staphylococcus aureus< Ciprofloxacin-[15]
Nitrofuran 2e M. tuberculosisActive-[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Nitro-substituted imidazopyridine compounds

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the nitro-substituted imidazopyridine compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

mic_determination_workflow cluster_workflow Broth Microdilution Workflow for MIC A Serial Dilution of Compound C Inoculate Wells A->C B Prepare Standardized Inoculum B->C D Incubate C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of Nitro-Substituted Imidazopyridines

The synthesis of nitro-substituted imidazopyridines can be achieved through various chemical strategies. A common approach involves the reaction of a 2-aminopyridine derivative with a nitro-containing reactant. For instance, the reaction of 2-aminopyridines with nitrostyrenes in the presence of an iodine-based reagent can yield 3-nitro-2-arylimidazo[1,2-a]pyridines in good yields.[17] Another method involves a (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines promoted by NaIO4/TBHP.[3]

Conclusion

Nitro-substituted imidazopyridines represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their mechanism of action, often involving bioreductive activation, provides a basis for targeted therapies, particularly in the context of hypoxic tumors. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile chemical scaffold. Further exploration into the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their signaling pathways will undoubtedly pave the way for the clinical translation of these potent molecules.

References

An In-depth Technical Guide to 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1234615-99-6

Molecular Formula: C₇H₄BrN₃O₂

Molecular Weight: 242.03 g/mol

Disclaimer

Specific experimental data for 3-Bromo-7-nitroimidazo[1,2-a]pyridine is limited in publicly available literature. This guide has been compiled based on established knowledge of the imidazo[1,2-a]pyridine scaffold and data from structurally related analogs. The experimental protocols and data presented herein are representative examples and may require optimization for the specific synthesis and analysis of this compound.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core have shown promise as anticancer, anti-inflammatory, antiviral, and anti-tuberculosis agents.[2][3] The electronic properties and substitution patterns on the imidazo[1,2-a]pyridine ring system play a crucial role in modulating its pharmacological profile. The presence of a bromine atom at the 3-position and a nitro group at the 7-position of the imidazo[1,2-a]pyridine core suggests potential for this compound as a bioactive molecule, warranting further investigation for drug discovery and development.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic route to this compound would involve the reaction of 4-nitro-2-aminopyridine with a suitable three-carbon α,α-dibromo carbonyl compound, followed by cyclization. Alternatively, direct bromination of 7-nitroimidazo[1,2-a]pyridine could be a viable approach.

Representative Experimental Protocol: Synthesis of a 3-Bromoimidazo[1,2-a]pyridine Derivative

The following is a representative protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. This method may be adapted for the synthesis of the title compound.

Reaction Scheme: A mixture of an α-bromoketone (0.3 mmol) and a 2-aminopyridine (0.45 mmol) in ethyl acetate (2 mL) is treated with tert-butyl hydroperoxide (TBHP, 0.6 mmol). The reaction mixture is heated at 90 °C for 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.[4]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological_evaluation Biological Evaluation start Starting Materials (e.g., 2-aminopyridine, α-haloketone) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec hplc HPLC purification->hplc in_vitro In Vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) nmr->in_vitro mass_spec->in_vitro hplc->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Representative Spectroscopic Data

Specific NMR data for this compound is not available. However, the following table presents representative ¹H and ¹³C NMR data for a structurally related bromo-substituted imidazo[1,2-a]pyridine to provide an expected range of chemical shifts.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5-Bromo-2-amino-1-(2-propynyl)pyridinium bromide8.31 (d, J = 1.6 Hz, 1H), 8.01 (dd, J = 9.6, 1.6 Hz, 1H), 7.12 (d, J = 9.6 Hz, 1H), 5.02 (d, J = 2.8 Hz, 2H), 3.18 (t, J = 2.8 Hz, 1H)153.0, 145.6, 138.2, 116.4, 106.0, 79.1, 72.7, 43.7[5]

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of documented biological activities. The introduction of bromo and nitro substituents can significantly influence the potency and selectivity of these compounds.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][8]

Compound Cancer Cell Line IC₅₀ (µM) Reference
Imidazo[1,2-a]pyridine derivative 12b Hep-211[9]
HepG213[9]
MCF-711[9]
A37511[9]
3-amino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine derivativeHT-294.15 ± 2.93[10]
Anti-Tuberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of compounds with potent activity against both replicating and non-replicating M. tuberculosis.[11][12]

Compound M. tuberculosis strain MIC (µM) Reference
Imidazo[1,2-a]pyridine-3-carboxamide 18 H37Rv<0.03[12]
MDR and XDR strains<0.03 - 0.8[12]

Signaling Pathways

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for cancer therapy.[1] Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.[7][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits translation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine->PI3K Imidazopyridine->mTORC1

Conclusion

This compound represents a molecule of interest within the broader class of imidazo[1,2-a]pyridine heterocycles. While specific data for this compound is scarce, the extensive research on related analogs suggests a high potential for biological activity, particularly in the areas of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The information and representative protocols provided in this guide serve as a foundation for researchers and drug development professionals to initiate such investigations.

References

Molecular weight and formula of 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and a relevant biological signaling pathway for 3-Bromo-7-nitroimidazo[1,2-a]pyridine. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Core Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
CAS Number 1234615-99-6

Hypothetical Synthesis Protocol

Step 1: Synthesis of 2-amino-4-nitropyridine (Precursor)

Materials:

  • 2-aminopyridine

  • Sulfuric acid (concentrated)

  • Nitric acid (fuming)

  • Ammonium hydroxide

  • Ice

  • Ethanol

Procedure:

  • In a flask submerged in an ice-salt bath, cautiously add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Filter the resulting solid, wash it with cold water, and recrystallize from ethanol to yield 2-amino-4-nitropyridine.

Step 2: Cyclization to form this compound

Materials:

  • 2-amino-4-nitropyridine

  • Bromoacetaldehyde or a suitable α-bromocarbonyl compound

  • Sodium bicarbonate

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-amino-4-nitropyridine in ethanol or DMF in a round-bottom flask.

  • Add a stoichiometric amount of sodium bicarbonate to the solution.

  • Slowly add bromoacetaldehyde (or an equivalent α-bromocarbonyl reagent) to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Biological Activity and Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A notable example is the inhibition of the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer.

STAT3/NF-κB Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for an imidazo[1,2-a]pyridine derivative in suppressing inflammation. The compound is hypothesized to interfere with the activation of STAT3 and NF-κB, leading to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Activation IKK IKK Receptor->IKK Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_translocation NF-κB NFkB->NFkB_translocation Translocation IkB_NFkB->NFkB IκB degradation Imidazopyridine 3-Bromo-7-nitro- imidazo[1,2-a]pyridine Imidazopyridine->pSTAT3 Imidazopyridine->NFkB Gene_Expression Gene Expression (iNOS, COX-2) pSTAT3_dimer->Gene_Expression Transcription NFkB_translocation->Gene_Expression Transcription

Inhibition of STAT3/NF-κB Signaling Pathway

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, particularly its anti-inflammatory and cytotoxic effects, the following experimental protocols are recommended.

Cell Viability (MTT) Assay

Purpose: To determine the cytotoxic effects of the compound on cancer cell lines.

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

NF-κB Activity Assay (ELISA-based)

Purpose: To quantify the DNA-binding activity of NF-κB p65 in nuclear extracts.

Procedure:

  • Treat cells with this compound for the desired time.

  • Extract nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.

  • Determine protein concentration using a BCA protein assay.

  • Perform the NF-κB p65 transcription factor assay using a commercial ELISA kit, following the manufacturer's protocol.

  • Measure the absorbance at 450 nm.

Western Blot Analysis

Purpose: To detect the expression levels of key proteins in the STAT3/NF-κB pathway.

Procedure:

  • Lyse the treated cells and extract total protein.

  • Quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, IκBα, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

An In-depth Technical Guide on the Solubility of 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-7-nitroimidazo[1,2-a]pyridine in common solvents. The information presented herein provides a general framework and experimental protocol to enable researchers to determine the solubility of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazo[1,2-a]pyridine scaffold in biologically active molecules. Understanding its solubility in various solvents is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and in vitro testing. This guide offers a standardized protocol for determining the solubility of this compound and a template for recording the resulting data.

Data Presentation

While no specific experimental data for the solubility of this compound was found, Table 1 serves as a template for researchers to systematically record their findings. It is recommended to test a range of solvents with varying polarities to establish a comprehensive solubility profile.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Water
Phosphate-Buffered Saline (PBS) pH 7.4
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane (DCM)
Chloroform
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

    • Pipette a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of the compound.

  • Calculation:

    • Calculate the concentration of the compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow prep Preparation of Saturated Solution (Excess solid + Solvent) equil Equilibration (Shaking at constant temperature) prep->equil 24-48 hours sep Separation of Undissolved Solid (Centrifugation) equil->sep filter Filtration of Supernatant (Syringe Filter) sep->filter quant Quantification (e.g., HPLC, UV-Vis) filter->quant Dilution if necessary calc Calculation of Solubility quant->calc result Solubility Data calc->result

Caption: Experimental workflow for solubility determination.

Initial Bioactivity Screening of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide outlines a comprehensive strategy for the initial in vitro bioactivity screening of the novel compound, 3-Bromo-7-nitroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Given the structural alerts provided by the bromo and nitro functional groups, a systematic evaluation of this compound's cytotoxic and antimicrobial potential is warranted.

This document provides a framework for this evaluation, based on established protocols and the known activities of structurally related analogues. It includes detailed methodologies for cytotoxicity and antimicrobial assays, summaries of relevant quantitative data from similar compounds to establish context, and logical workflows to guide the screening process.

Anticipated Bioactivities Based on Analogue Studies

While specific data for this compound is not yet available, the bioactivity of numerous analogues provides a strong rationale for screening. The presence of a nitro group, a known pharmacophore in many bioactive molecules, and a halogen atom often enhances the biological effects of the parent scaffold.

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Notably, compounds featuring nitro group substitutions have shown high potency. For instance, an imidazopyridine with a nitro group at the C-2 position exhibited a half-maximal inhibitory concentration (IC50) of 4.15 µM against the HT-29 colon cancer cell line.[1] The following table summarizes the cytotoxic activity of several imidazo[1,2-a]pyridine analogues, providing a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Cytotoxicity Data for Selected Imidazo[1,2-a]pyridine Analogues

Compound AnalogueCancer Cell LineIC50 (µM)
2-(nitro-substituted)-3-(p-chlorophenyl)imidazo[1,2-a]pyridine (Compound 12)[1]HT-29 (Colon)4.15 ± 2.93
MCF-7 (Breast)30.88 ± 14.44
B16F10 (Melanoma)64.81 ± 15.78
2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine (Compound 18)[1]MCF-7 (Breast)14.81 ± 0.20
HT-29 (Colon)10.11 ± 0.70
B16F10 (Melanoma)14.39 ± 0.04
Phenothiazine-imidazo[1,2-a]pyridine derivative (Compound 6h)[2]MDA-MB-231 (Breast)24.72
A549 (Lung)42.96
Phenothiazine-imidazo[1,2-a]pyridine derivative (Compound 6a)[2]MDA-MB-231 (Breast)38.9

Note: The data presented is for analogue compounds and serves as a reference for designing screening concentrations for this compound.

The imidazo[1,2-a]pyridine core is also present in compounds with notable antimicrobial activity. One study identified that 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide showed activity against Staphylococcus aureus at concentrations of 675 and 2700 µg/ml. Other pyridine derivatives have shown potent and broad-spectrum activity. For example, certain Mannich bases of nicotinic acid hydrazide exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25–12.5 μg/mL against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Pyridine and Imidazo[1,2-a]pyridine Analogues

Compound Analogue/ClassMicroorganism(s)Activity Metric (MIC or Concentration)
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675 - 2700 µg/mL
Nicotinic acid benzylidene hydrazide derivativesB. subtilis, S. aureus, E. coli, P. aeruginosa6.25–12.5 μg/mL
Imidazo[2,1-b][3][4][5]thiadiazole-pyridine derivative (16d)[6]Various Bacteria0.5 µg/mL
Imidazo[2,1-b][3][4][5]thiadiazole-pyridine derivative (17d)[6]Various Bacteria0.5 µg/mL

Note: This data provides a rationale for screening this compound against a panel of pathogenic bacteria and fungi.

Experimental Workflow and Methodologies

A logical, stepwise approach is essential for the efficient screening of a novel compound. The initial workflow should focus on broad cytotoxicity screening, followed by more specific antimicrobial assays. Mechanistic studies can then be pursued for promising hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Analysis cluster_2 Phase 3: Mechanistic Studies Compound 3-Bromo-7-nitroimidazo [1,2-a]pyridine Prep Stock Solution Preparation (in DMSO) Compound->Prep Antimicrobial Antimicrobial Susceptibility (e.g., Disk Diffusion) Against Bacterial/Fungal Panel Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Against Cancer Cell Panel Prep->Cytotoxicity Serial Dilutions Prep->Antimicrobial Dose Preparation IC50 IC50 Determination (Cytotoxicity) Cytotoxicity->IC50 MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Data Data Analysis & Hit Prioritization IC50->Data MIC->Data Apoptosis Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) Data->Apoptosis If Cytotoxic Hit G node_stress Cellular Stress (e.g., Compound Treatment) node_bcl2 Bcl-2 Family Regulation (Inhibition of anti-apoptotic Bcl-2) node_stress->node_bcl2 node_mito Mitochondrial Outer Membrane Permeabilization (MOMP) node_bcl2->node_mito node_cyto Cytochrome c Release node_mito->node_cyto node_apoptosome Apoptosome Formation node_cyto->node_apoptosome node_apaf Apaf-1 node_apaf->node_apoptosome node_actcas9 Activated Caspase-9 node_cas9 Pro-Caspase-9 node_cas9->node_actcas9 recruitment to apoptosome node_actcas3 Activated (Cleaved) Caspase-3 node_actcas9->node_actcas3 cleavage node_cas3 Pro-Caspase-3 node_cleavedparp Cleaved PARP-1 node_actcas3->node_cleavedparp cleavage node_apoptosis Apoptosis node_actcas3->node_apoptosis node_parp PARP-1 node_cleavedparp->node_apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the construction of the imidazo[1,2-a]pyridine core, followed by regioselective bromination.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of 2-amino-4-nitropyridine with chloroacetaldehyde to form the intermediate, 7-nitroimidazo[1,2-a]pyridine. The second step is the regioselective bromination of this intermediate at the C3 position using N-bromosuccinimide (NBS).

Overall Synthesis Scheme 2-amino-4-nitropyridine 2-amino-4-nitropyridine 7-nitroimidazo[1,2-a]pyridine 7-nitroimidazo[1,2-a]pyridine 2-amino-4-nitropyridine->7-nitroimidazo[1,2-a]pyridine Step 1: Cyclization chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->7-nitroimidazo[1,2-a]pyridine This compound This compound 7-nitroimidazo[1,2-a]pyridine->this compound Step 2: Bromination N-bromosuccinimide N-bromosuccinimide N-bromosuccinimide->this compound

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-nitroimidazo[1,2-a]pyridine

This procedure outlines the cyclization reaction between 2-amino-4-nitropyridine and chloroacetaldehyde to yield 7-nitroimidazo[1,2-a]pyridine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-4-nitropyridineReagentCommercially Available
Chloroacetaldehyde (50% wt. in H₂O)ReagentCommercially Available
Sodium bicarbonate (NaHCO₃)ACSCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACSCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACSCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment

Procedure:

  • To a solution of 2-amino-4-nitropyridine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add a saturated aqueous solution of sodium bicarbonate (2.5 eq).

  • To this stirred mixture, add chloroacetaldehyde (50% wt. in H₂O, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 7-nitroimidazo[1,2-a]pyridine as a solid.

Quantitative Data (Representative):

Starting MaterialProductYield (%)Purity (%)
2-amino-4-nitropyridine7-nitroimidazo[1,2-a]pyridine75-85>95 (by NMR)
Step 2: Synthesis of this compound

This protocol details the regioselective bromination of 7-nitroimidazo[1,2-a]pyridine at the C3 position using N-bromosuccinimide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-nitroimidazo[1,2-a]pyridine-Synthesized in Step 1
N-bromosuccinimide (NBS)ReagentCommercially Available
Acetonitrile (MeCN)AnhydrousCommercially Available
Dichloromethane (DCM)ACSCommercially Available
Saturated sodium thiosulfate (Na₂S₂O₃) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACSCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment

Procedure:

  • Dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile (15 mL/mmol) in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Quantitative Data (Representative):

Starting MaterialProductYield (%)Purity (%)
7-nitroimidazo[1,2-a]pyridineThis compound80-90>98 (by NMR)

Experimental Workflow Visualization

The following diagram illustrates the workflow for the two-step synthesis of this compound.

Experimental Workflow cluster_step1 Step 1: Synthesis of 7-nitroimidazo[1,2-a]pyridine cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 2-amino-4-nitropyridine in EtOH A2 Add NaHCO₃ solution A1->A2 A3 Add Chloroacetaldehyde A2->A3 A4 Reflux for 4-6h A3->A4 A5 Concentrate A4->A5 A6 Extract with EtOAc A5->A6 A7 Wash with Brine A6->A7 A8 Dry over Na₂SO₄ A7->A8 A9 Purify by Chromatography A8->A9 A10 Obtain 7-nitroimidazo[1,2-a]pyridine A9->A10 B1 Dissolve 7-nitroimidazo[1,2-a]pyridine in MeCN A10->B1 Use as starting material B2 Add NBS B1->B2 B3 Stir at RT for 2-4h B2->B3 B4 Quench with Na₂S₂O₃ B3->B4 B5 Concentrate B4->B5 B6 Extract with DCM B5->B6 B7 Wash with Brine B6->B7 B8 Dry over Na₂SO₄ B7->B8 B9 Purify B8->B9 B10 Obtain this compound B9->B10

Caption: Workflow for the synthesis of this compound.

Applications of 3-Bromo-7-nitroimidazo[1,2-a]pyridine in Cancer Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature searches have revealed no specific published studies on the applications of 3-Bromo-7-nitroimidazo[1,2-a]pyridine in cancer research. While this particular substituted imidazo[1,2-a]pyridine remains uncharacterized in the context of oncology, the broader family of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential as a scaffold for the development of novel anticancer agents. This document provides an overview of the known anticancer activities of structurally related compounds and presents hypothetical protocols and workflows that could be adapted to investigate the potential of this compound as a therapeutic candidate.

Introduction to Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of several approved drugs. In recent years, derivatives of this scaffold have garnered considerable interest for their potent and diverse anticancer activities. Researchers have successfully synthesized and evaluated a wide range of substituted imidazo[1,2-a]pyridines, demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types. The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological properties.

Anticancer Activity of Related Imidazo[1,2-a]pyridine Derivatives

While data on this compound is not available, studies on other bromo- and nitro-substituted analogs provide valuable insights into the potential of this compound class.

For instance, a study on 3-aminoimidazo[1,2-a]pyridine derivatives showed that a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position exhibited the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM. [1]This highlights the potential significance of the nitro functional group for cytotoxic activity.

Another study focused on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. [2][3]The results indicated that IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. [2]Mechanistic studies revealed that IP-5 induced cell cycle arrest and apoptosis. [2] These findings suggest that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of new anticancer drugs. The presence of both bromo and nitro substituents on the this compound molecule suggests it may possess unique electronic and steric properties that could translate into potent and selective anticancer activity.

Quantitative Data for Related Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 12 2-nitro, 3-(p-chlorophenyl)aminoHT-29 (Colon)4.15 ± 2.93[1]
IP-5 Not specified in abstractHCC1937 (Breast)45[2]
IP-6 Not specified in abstractHCC1937 (Breast)47.7[2]
IP-7 Not specified in abstractHCC1937 (Breast)79.6[2]

Hypothetical Investigation of this compound

The following sections outline a hypothetical experimental plan to assess the anticancer potential of this compound.

Experimental Workflow: From Synthesis to In Vitro Evaluation

The diagram below illustrates a logical workflow for the initial investigation of a novel compound like this compound.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Signaling Proteins ic50->western_blot target_id Target Identification Studies western_blot->target_id

Hypothetical workflow for anticancer evaluation.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of a test compound on cancer cell lines.

1. Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.

2. Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

3. Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Signaling Pathway: PI3K/Akt/mTOR Pathway

Several studies have shown that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. [3][4]A hypothetical mechanism of action for this compound could involve the inhibition of this pathway.

G compound This compound (Hypothetical Inhibitor) pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival

References

Application Notes and Protocols: 3-Bromo-7-nitroimidazo[1,2-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system extensively utilized in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, antimicrobial, and anti-inflammatory properties. The strategic introduction of bromo and nitro functionalities at the 3- and 7-positions, respectively, of the imidazo[1,2-a]pyridine core creates a versatile chemical entity, 3-bromo-7-nitroimidazo[1,2-a]pyridine. This scaffold serves as a valuable starting point for the synthesis of diverse compound libraries for drug discovery, leveraging the reactivity of the bromine atom for further functionalization and the nitro group for potential bioreductive activation or as a precursor to an amino group.

These application notes provide a comprehensive overview of the utility of the this compound scaffold, including detailed synthetic protocols, biological evaluation methodologies, and data presentation to guide researchers in harnessing its potential for the development of novel therapeutic agents.

Synthesis of the this compound Scaffold

The synthesis of the target scaffold can be achieved through a multi-step process, beginning with the appropriate aminopyridine precursor.

Protocol 1: Synthesis of 7-nitroimidazo[1,2-a]pyridine

Materials:

  • 2-Amino-4-nitropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-nitropyridine (1 equivalent) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate (2 equivalents).

  • To this stirring solution, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-nitroimidazo[1,2-a]pyridine.

Protocol 2: Bromination at the C-3 Position

Materials:

  • 7-nitroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 7-nitroimidazo[1,2-a]pyridine (1 equivalent) in dry acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirring solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Drug Discovery: Synthesis of Derivatives

The this compound scaffold is a versatile building block for creating libraries of compounds for biological screening. The bromine at the C-3 position is particularly amenable to various cross-coupling reactions.

Protocol 3: Suzuki Cross-Coupling for C-3 Arylation

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere

Procedure:

  • To a degassed mixture of 1,4-dioxane and water (4:1), add this compound (1 equivalent), the desired arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 3-aryl-7-nitroimidazo[1,2-a]pyridine derivative.

Biological Evaluation of Derivatives

Derivatives of the this compound scaffold can be screened for various biological activities, with a particular focus on anticancer and antitubercular applications.

Anticancer Activity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, B16F10 for melanoma)

  • Normal cell line (e.g., MEF - Mouse Embryonic Fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Compound IDModification at C-3Cell LineIC₅₀ (µM)[1][2]
Derivative 1 p-chlorophenylHT-294.15 ± 2.93
Derivative 2 IndoleMCF-720.47 ± 0.10
Derivative 3 IndoleHT-2918.34 ± 1.22
Derivative 4 p-tolylB16F1021.75 ± 0.81
Derivative 5 UnspecifiedMCF-714.81 ± 0.20
Antitubercular Activity

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Synthesized this compound derivatives

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Grow the M. tuberculosis H37Rv strain in Middlebrook 7H9 broth to mid-log phase.

  • Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

  • Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., Isoniazid).

  • Incubate the plates at 37 °C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Compound ClassTargetMIC Range (µM)
Imidazo[1,2-a]pyridine-3-carboxamidesUnknown≤ 1
Imidazo[1,2-a]pyridine ethersATP synthase< 0.5
3-Amino-imidazo[1,2-a]-pyridinesGlutamine SynthetaseIC₅₀ of 1.6 for lead compound

Visualizing Workflows and Pathways

Experimental Workflow: Drug Discovery Pipeline

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of This compound B Library Synthesis (e.g., Suzuki Coupling) A->B C Purification & Structural Characterization (NMR, MS) B->C D In Vitro Anticancer Screening (MTT Assay) C->D E In Vitro Antitubercular Screening (MABA) C->E F Determination of IC50 / MIC values D->F E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Studies H->I

Caption: A streamlined workflow for the discovery of drugs based on the this compound scaffold.

Signaling Pathway: Potential Anticancer Mechanism of Action

G cluster_pathway Apoptosis Induction Pathway Compound Imidazo[1,2-a]pyridine Derivative p53 p53 Activation Compound->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CDK Cyclin-Dependent Kinases (CDKs) p21->CDK CellCycleArrest Cell Cycle Arrest (G1/S phase) CDK->CellCycleArrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A plausible signaling pathway for apoptosis induction by imidazo[1,2-a]pyridine derivatives in cancer cells.

Logical Relationship: Rationale for Scaffold Selection

G cluster_features Key Structural Features cluster_applications Drug Discovery Applications Scaffold This compound Bromo C-3 Bromo Group Scaffold->Bromo Nitro C-7 Nitro Group Scaffold->Nitro Core Imidazo[1,2-a]pyridine Core Scaffold->Core Coupling Versatile for Cross-Coupling Reactions (e.g., Suzuki) Bromo->Coupling SAR Amenable to SAR Studies Bromo->SAR Bioactivation Potential for Bioreductive Activation Nitro->Bioactivation BiologicalActivity Known Privileged Scaffold for Biological Activity Core->BiologicalActivity

Caption: The key structural features of this compound and their relevance to drug discovery applications.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Ring at the 3-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the imidazo[1,2-a]pyridine scaffold at the C3-position. The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds, making its targeted functionalization a critical aspect of modern drug discovery and medicinal chemistry. The C3-position is particularly susceptible to electrophilic substitution, offering a prime site for introducing diverse chemical functionalities to modulate the pharmacological properties of the core structure.

This guide covers several key synthetic strategies for C3-functionalization, including visible-light-induced reactions, multicomponent reactions, and transition-metal-catalyzed cross-couplings. For each method, a summary of its applications, a table of representative quantitative data, a detailed experimental protocol, and a visual representation of the workflow or mechanism are provided.

Visible-Light-Induced C3-Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for C-H functionalization, offering mild reaction conditions and high functional group tolerance. This approach is particularly effective for the C3-functionalization of imidazo[1,2-a]pyridines, enabling the introduction of a wide range of substituents.

C3-Arylation of Imidazo[1,2-a]pyridines with Diazonium Salts

The arylation of the C3-position of imidazo[1,2-a]pyridines can be efficiently achieved using diazonium salts under visible light irradiation with a suitable photocatalyst. This method provides a direct route to 3-aryl-imidazo[1,2-a]pyridines, which are valuable scaffolds in medicinal chemistry.

Table 1: C3-Arylation with Diazonium Salts - Substrate Scope and Yields

EntryImidazo[1,2-a]pyridineAryl Diazonium SaltProductYield (%)
12-Phenylimidazo[1,2-a]pyridine4-Fluorobenzenediazonium tetrafluoroborate3-(4-Fluorophenyl)-2-phenylimidazo[1,2-a]pyridine85
22-Phenylimidazo[1,2-a]pyridine4-Chlorobenzenediazonium tetrafluoroborate3-(4-Chlorophenyl)-2-phenylimidazo[1,2-a]pyridine82
32-Phenylimidazo[1,2-a]pyridine4-Bromobenzenediazonium tetrafluoroborate3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine80
42-Phenylimidazo[1,2-a]pyridine4-Methylbenzenediazonium tetrafluoroborate3-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine78
52-(4-Methoxyphenyl)imidazo[1,2-a]pyridine4-Fluorobenzenediazonium tetrafluoroborate3-(4-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine88
62-(4-Chlorophenyl)imidazo[1,2-a]pyridine4-Fluorobenzenediazonium tetrafluoroborate3-(4-Fluorophenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine81
Experimental Protocol: C3-Arylation with Diazonium Salts

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Aryl diazonium tetrafluoroborate (1.5 equiv)

  • Photocatalyst (e.g., Eosin Y, 1 mol%)

  • Acetonitrile (MeCN) as solvent

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (460-470 nm)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine derivative (0.2 mmol, 1.0 equiv), the aryl diazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous acetonitrile (2.0 mL) to the reaction mixture.

  • Place the reaction tube approximately 5 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add Imidazo[1,2-a]pyridine, Diazonium Salt, and Photocatalyst to Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Anhydrous Acetonitrile inert->solvent irradiate Irradiate with Blue LEDs and Stir at Room Temperature solvent->irradiate monitor Monitor by TLC irradiate->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 3-Aryl-Imidazo[1,2-a]pyridine purify->product G cluster_reaction One-Pot Reaction cluster_workup Workup and Purification start Start mix Combine 2-Aminopyridine, Aldehyde, and Sc(OTf)3 in Methanol start->mix add_iso Add Isocyanide mix->add_iso stir Stir at Room Temperature add_iso->stir concentrate1 Concentrate in vacuo stir->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify product 3-Amino-Imidazo[1,2-a]pyridine purify->product G cluster_catalytic_cycle Catalytic Cycle CuI Cu(I) OxAdd Oxidative Addition with Aryl Iodide CuI->OxAdd Ar-I CMD Concerted Metalation- Deprotonation with Imidazo[1,2-a]pyridine OxAdd->CMD Imidazo[1,2-a]pyridine RedElim Reductive Elimination CMD->RedElim RedElim->CuI Regenerates Catalyst Product_out 3-Aryl-Imidazo[1,2-a]pyridine RedElim->Product_out

Development of Novel PI3 Kinase Inhibitors from Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and evaluation of novel PI3 kinase (PI3K) inhibitors derived from the imidazo[1,2-a]pyridine scaffold. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds for targeting this pathway, with several candidates demonstrating potent and selective inhibition of PI3K isoforms.[3][4][5]

Data Presentation

In Vitro PI3K Isoform Inhibition

The following table summarizes the in vitro inhibitory activity of representative imidazo[1,2-a]pyridine-based PI3K inhibitors against the Class I PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Compound 2g 1.8---[3]
Compound 12 2.8>1000>1000>1000[3]
Compound 35 150---[5]
PIK-75 0.3---[5]
Compound 15a 0.512.11.910.3[1][6]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency. Data for some isoforms were not available in the cited literature.

Cellular Activity of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors

The anti-proliferative activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines is presented below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 12 A375Melanoma0.14[3]
HeLaCervical Cancer0.21[3]
Compound 35 T47DBreast Cancer-[5]
Compound 15a HCT116Colorectal Carcinoma-[1][6]
HT-29Colorectal Carcinoma-[1][6]

IC50 values in cellular assays represent the concentration of the compound that inhibits cell growth by 50%. Specific IC50 values for some compounds were not explicitly stated in the abstracts but their potent activity was noted.

In Vivo Efficacy of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors

The following table summarizes the in vivo anti-tumor efficacy of a representative imidazo[1,2-a]pyridine-based PI3K inhibitor in a xenograft model.

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition (%)Body Weight ChangeReference
Compound 12 HeLa (mouse)25 mg/kg, i.p.37Not specified[3]
Compound 15a HCT116 and HT-29Not specifiedSignificantNo obvious effect[1][6]

Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group. Body weight change is monitored as an indicator of toxicity.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The diagram below illustrates the central components of this pathway and the points of inhibition by PI3K inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Imidazo[1,2-a]pyridine PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for Screening PI3K Inhibitors

The following diagram outlines a typical workflow for the initial screening and evaluation of novel imidazo[1,2-a]pyridine-based PI3K inhibitors.

Experimental_Workflow Start Start: Synthesized Imidazo[1,2-a]pyridine Compound Library Kinase_Assay In Vitro PI3K Kinase Assay (e.g., Kinase-Glo) Start->Kinase_Assay Determine_IC50 Determine IC50 and Selectivity Kinase_Assay->Determine_IC50 Cell_Viability Cell-Based Assay: Anti-proliferative Activity (e.g., MTT Assay) Determine_IC50->Cell_Viability Potent & Selective Compounds Western_Blot Mechanism of Action: Western Blot for PI3K Pathway Proteins Cell_Viability->Western_Blot Active Compounds In_Vivo In Vivo Efficacy: Xenograft Model Western_Blot->In_Vivo Confirmed MoA End Lead Compound Identified In_Vivo->End

Caption: A general workflow for PI3K inhibitor discovery.

Experimental Protocols

In Vitro PI3K Kinase Assay (Kinase-Glo® Protocol)

This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay Technical Bulletin and is suitable for determining the in vitro potency of inhibitors against purified PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • PI3K lipid substrate (e.g., PIP2)

  • Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl₂, 1mM DTT)

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and equilibrate to room temperature.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Set up Kinase Reaction:

    • In a white multiwell plate, add 5 µL of each test compound dilution or vehicle (DMSO) control.

    • Add 10 µL of a solution containing the PI3K enzyme and lipid substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may be optimized based on the enzyme activity.

  • Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A375, T47D)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for PI3K Pathway Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with imidazo[1,2-a]pyridine inhibitors.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-mTOR, anti-total mTOR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH or β-actin). Compare the treated samples to the vehicle control to determine the effect of the inhibitor on protein phosphorylation.

References

Application Notes and Protocols for 3-Bromo-7-nitroimidazo[1,2-a]pyridine in Antituberculosis Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antituberculosis agents with new mechanisms of action.[1][2] The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of potent antitubercular agents.[3][4][5] This class of compounds has demonstrated significant activity against both drug-susceptible and drug-resistant Mtb strains.[1][6] Specifically, derivatives of imidazo[1,2-a]pyridine, such as those with nitro and halogen substitutions, have shown potent nanomolar activity.[6] This document provides detailed application notes and experimental protocols for the investigation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and its analogues as potential antituberculosis drug candidates.

Mechanism of Action

Several studies on imidazo[1,2-a]pyridine derivatives have elucidated their mechanism of action, which involves the inhibition of cellular respiration.[7][8] The proposed target for this class of compounds is the ubiquinol cytochrome C reductase (QcrB), a key component of the electron transport chain.[6][8] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of ATP synthesis and ultimately resulting in a bacteriostatic effect on replicating bacteria.[7]

This compound This compound QcrB (Cytochrome bc1 complex) QcrB (Cytochrome bc1 complex) This compound->QcrB (Cytochrome bc1 complex) Inhibition Electron Transport Chain Electron Transport Chain QcrB (Cytochrome bc1 complex)->Electron Transport Chain Disruption Proton Motive Force Proton Motive Force Electron Transport Chain->Proton Motive Force Diminished ATP Synthesis ATP Synthesis Proton Motive Force->ATP Synthesis Reduced ATP Depletion ATP Depletion ATP Synthesis->ATP Depletion Inhibition of Mycobacterial Growth Inhibition of Mycobacterial Growth ATP Depletion->Inhibition of Mycobacterial Growth

Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.

Data Presentation

The following tables summarize the in vitro antitubercular activity of representative imidazo[1,2-a]pyridine derivatives against various strains of M. tuberculosis.

Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives against Drug-Susceptible M. tuberculosis H37Rv

Compound IDSubstitution PatternMIC (µM)Reference
1 2,7-dimethyl-3-carboxamide≤1[1]
2 7-chloro-3-biaryl ether carboxamide0.006[6]
3 7-methyl-3-biaryl ether carboxamide0.02[6]
4 2,7-dimethyl-3-nitroso3.1 µg/mL[2]

Table 2: In Vitro Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Strains

Compound IDStrainMIC (µM)Reference
Compound 18 (analogue) MDR-Mtb<0.03[6]
Compound 18 (analogue) XDR-Mtb<0.03[6]
PA-824 (Control) MDR-Mtb0.5-0.9[6]

Table 3: Cytotoxicity and Selectivity Index

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)Reference
Imidazo[1,2-a]pyridine-3-nitroso derivative VERO3.6 µg/mL~1[2]
Representative Carboxamides VERO>100>100[6]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine with an α-haloketone.[9]

Start Start Reactants 2-Amino-4-nitropyridine + 2,2-dibromoacetaldehyde Start->Reactants Reaction Cyclocondensation Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product Start Start Prepare Dilutions Prepare serial dilutions of test compound Start->Prepare Dilutions Inoculate Inoculate with M. tuberculosis Prepare Dilutions->Inoculate Incubate_1 Incubate for 5-7 days at 37°C Inoculate->Incubate_1 Add Reagent Add Alamar Blue and Tween 80 Incubate_1->Add Reagent Incubate_2 Incubate for 24 hours Add Reagent->Incubate_2 Read Results Observe color change and determine MIC Incubate_2->Read Results Start Start Seed Cells Seed mammalian cells in 96-well plate Start->Seed Cells Add Compound Add serial dilutions of test compound Seed Cells->Add Compound Incubate_1 Incubate for 48-72 hours Add Compound->Incubate_1 Add MTT Add MTT solution Incubate_1->Add MTT Incubate_2 Incubate for 3-4 hours Add MTT->Incubate_2 Solubilize Add solubilization buffer Incubate_2->Solubilize Read Absorbance Measure absorbance and calculate CC50 Solubilize->Read Absorbance

References

Application Notes and Protocols for Investigating the Mechanism of Action of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a class of heterocyclic compounds with a diverse range of pharmacological activities.[1] This class of drugs is of significant interest in medicinal chemistry due to their therapeutic potential as sedative-hypnotics, anxiolytcs, and anti-inflammatory agents.[1] Prominent members of this family include zolpidem, alpidem, and saripidem, which primarily exert their effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] However, emerging research indicates that the mechanism of action of imidazopyridines extends beyond GABA-A receptor modulation, encompassing interactions with other signaling pathways and enzymes.

These application notes provide a detailed overview of the experimental setups and protocols required to elucidate the multifaceted mechanism of action of imidazopyridines. The included methodologies cover in vitro receptor binding and functional assays, electrophysiological recordings, in vivo behavioral studies, and molecular pathway analysis.

I. GABA-A Receptor Modulation

The primary mechanism of action for many imidazopyridines is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Imidazopyridines bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to an increased influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.

Signaling Pathway

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_Vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A receptor signaling pathway modulated by imidazopyridines.

Quantitative Data: Binding Affinities of Imidazopyridines for GABA-A Receptor Subtypes

The subtype selectivity of imidazopyridines for different α subunits of the GABA-A receptor is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki in nM) of several common imidazopyridines.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki in nM)
Zolpidem α1β3γ241
α2β1γ2760.6
α3β1γ22149.5
α5β1γ2> 10,000
Alpidem α1High Affinity (α1-selective)
α2Lower Affinity
α3Lower Affinity
α5Negligible Affinity
Saripidem α1β2γ21.1
α5β2γ233

Note: Data compiled from multiple sources.[3][4][5] A lower Ki value indicates a higher binding affinity.

Experimental Protocols

This protocol details a competitive binding assay to determine the affinity of a test imidazopyridine for the benzodiazepine binding site on the GABA-A receptor using a radiolabeled ligand such as [³H]-Flumazenil.

Materials:

  • Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cerebellum for α1-rich receptors).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Flumazenil.

  • Test Compound: Imidazopyridine of interest.

  • Non-specific Binding Control: High concentration of an unlabeled benzodiazepine (e.g., Diazepam).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.2 mg/mL (determined by a protein assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 100 µL membrane preparation + 50 µL [³H]-Flumazenil + 50 µL Assay Buffer.

      • Non-specific Binding: 100 µL membrane preparation + 50 µL [³H]-Flumazenil + 50 µL Diazepam (10 µM).

      • Competitive Binding: 100 µL membrane preparation + 50 µL [³H]-Flumazenil + 50 µL of varying concentrations of the test imidazopyridine.

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test imidazopyridine to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes the use of the whole-cell patch-clamp technique to measure the functional effect of an imidazopyridine on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cells: Primary cultured neurons or acutely prepared brain slices.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

  • Agonist: GABA.

  • Test Compound: Imidazopyridine of interest.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Procedure:

  • Preparation:

    • Prepare cultured neurons or brain slices according to standard protocols.

    • Place the preparation in the recording chamber and perfuse with aCSF.

  • Recording:

    • Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

    • Approach a neuron under visual guidance and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of the test imidazopyridine.

    • Wash out the drugs and allow the cell to recover.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the imidazopyridine.

    • Plot the potentiation of the GABA response as a function of the imidazopyridine concentration to determine the EC50 for potentiation.

II. In Vivo Behavioral Studies

To assess the anxiolytic effects of imidazopyridines in a whole-organism context, behavioral models of anxiety in rodents are employed.

Experimental Workflow

In_Vivo_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (i.p. injection) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation Drug_Preparation->Drug_Administration EPM_Test Elevated Plus Maze Test Drug_Administration->EPM_Test 30 min post-injection Video_Tracking Video Tracking & Scoring EPM_Test->Video_Tracking Statistical_Analysis Statistical Analysis Video_Tracking->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Experimental workflow for in vivo behavioral studies.

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces.[6][7][8][9][10] Anxiolytic compounds increase the proportion of time spent in the open arms.

Materials:

  • Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.

  • Animals: Adult male mice.

  • Test Compound: Imidazopyridine of interest, dissolved in an appropriate vehicle.

  • Equipment: Video camera and tracking software.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test imidazopyridine or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Testing:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.

III. Investigation of Other Mechanisms of Action

Some imidazopyridines have been shown to interact with other biological targets, such as the NF-κB signaling pathway, which is involved in inflammation.

NF-κB Signaling Pathway

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene_Transcription Initiates Imidazopyridine Imidazopyridine Imidazopyridine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by certain imidazopyridines.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway

This protocol describes how to use Western blotting to assess the effect of an imidazopyridine on the activation of the NF-κB pathway by measuring the levels of key proteins.

Materials:

  • Cells: A suitable cell line (e.g., RAW 264.7 macrophages).

  • Stimulus: Lipopolysaccharide (LPS).

  • Test Compound: Imidazopyridine of interest.

  • Reagents: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (for p-p65, p65, IκBα, and a loading control like GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Equipment: Electrophoresis and blotting apparatus, imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Pre-treat cells with the test imidazopyridine for 1 hour.

    • Stimulate the cells with LPS for 30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

    • Compare the levels of phosphorylated p65 and IκBα between treated and untreated samples. A decrease in p-p65 and an increase in IκBα in the presence of the imidazopyridine would indicate inhibition of the NF-κB pathway.

Conclusion

The experimental setups and protocols detailed in these application notes provide a comprehensive framework for investigating the mechanism of action of imidazopyridines. By combining in vitro and in vivo techniques, researchers can gain a deeper understanding of the molecular targets and signaling pathways through which these compounds exert their therapeutic effects. This knowledge is crucial for the development of novel imidazopyridine-based drugs with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 7-Nitroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of 7-nitroimidazo[1,2-a]pyridines.

Troubleshooting Guide

Problem 1: Low or No Yield of 7-Nitroimidazo[1,2-a]pyridine via Direct Nitration

Symptoms:

  • Reaction of imidazo[1,2-a]pyridine with standard nitrating agents (e.g., HNO₃/H₂SO₄) results in a complex mixture of products.

  • The desired 7-nitro isomer is not detected or is present in very low quantities in the crude reaction mixture.

  • Significant formation of the 3-nitro isomer is observed.

Root Cause: The imidazo[1,2-a]pyridine ring system is prone to electrophilic substitution, with the C3 position in the imidazole ring being the most reactive site. This is due to the electronic properties of the bicyclic system, where the imidazole ring is more electron-rich than the pyridine ring. Direct nitration, therefore, overwhelmingly favors substitution at the C3 position. The pyridine ring is electron-deficient and less susceptible to electrophilic attack.

Solutions:

  • Adopt a Multi-Step Synthetic Strategy: The most reliable method to obtain 7-nitroimidazo[1,2-a]pyridine is through a multi-step synthesis starting with a pre-functionalized pyridine ring. This approach avoids the regioselectivity issue of direct nitration. The general workflow is outlined below.

    *dot graph "Multi_Step_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

    Start [label="Start with\n4-Nitro-2-aminopyridine", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Cyclization Reaction\n(e.g., with α-haloketone)"]; Product [label="7-Nitroimidazo[1,2-a]pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    Start -> Step1; Step1 -> Product; } *dot

    Caption: Multi-step synthesis workflow for 7-nitroimidazo[1,2-a]pyridines.

  • Reaction Condition Optimization for Cyclization: When using a pre-functionalized starting material like 4-nitro-2-aminopyridine, the key is to optimize the cyclization step to form the imidazole ring.

    ParameterRecommendationRationale
    Reagent α-Haloacetaldehyde or its acetal, α-haloketonesCommon reagents for forming the imidazo[1,2-a]pyridine core.
    Solvent Ethanol, DMF, or refluxing waterSolvents that facilitate the solubility of reactants and the reaction rate.
    Base NaHCO₃, K₂CO₃, or an organic baseTo neutralize the hydrohalic acid formed during the reaction.
    Temperature Room temperature to refluxDependent on the reactivity of the specific α-halocarbonyl compound.
Problem 2: Difficulty in Separating Isomeric Mixtures

Symptoms:

  • TLC or HPLC analysis of the reaction mixture shows multiple spots or peaks with similar retention factors, indicating the presence of isomers.

  • Purification by column chromatography results in poor separation of the desired 7-nitro isomer from other nitro-substituted isomers (e.g., 5-nitro, 8-nitro).

Root Cause: If direct nitration is attempted, or if the starting materials for the multi-step synthesis are not pure, a mixture of nitro-isomers can be formed. These isomers often have very similar polarities, making their separation challenging.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard column chromatography for separating closely related isomers.

  • Recrystallization: Careful selection of a solvent system for recrystallization can sometimes selectively crystallize one isomer, leaving the others in the mother liquor. This may require screening a variety of solvents and solvent mixtures.

  • Derivatization: In some cases, converting the mixture of isomers into derivatives can alter their physical properties, making separation easier. The desired derivative can then be isolated and converted back to the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of imidazo[1,2-a]pyridine not regioselective for the 7-position?

A1: The electronic distribution in the imidazo[1,2-a]pyridine ring system favors electrophilic attack on the five-membered imidazole ring, specifically at the C3 position. This is because the nitrogen atom at position 4 acts as a bridgehead and influences the electron density throughout the ring system, making the C3 position the most nucleophilic. The six-membered pyridine ring is inherently electron-deficient and therefore less reactive towards electrophiles.

*dot graph "Regioselectivity_of_Nitration" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

IP [label="Imidazo[1,2-a]pyridine"]; Nitration [label="Direct Nitration\n(e.g., HNO3/H2SO4)"]; Major [label="3-Nitro Isomer\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Minor [label="Other Isomers\n(7-Nitro is minor or not formed)", fillcolor="#FBBC05"];

IP -> Nitration; Nitration -> Major [label="Favored"]; Nitration -> Minor [label="Disfavored"]; } *dot

Caption: Regioselectivity in the direct nitration of imidazo[1,2-a]pyridine.

Q2: What is the recommended synthetic route for obtaining 7-nitroimidazo[1,2-a]pyridine with high regioselectivity?

A2: The most effective and regioselective method is a multi-step synthesis that begins with a commercially available or synthesized 2-aminopyridine already containing a nitro group at the desired position (in this case, 4-nitro-2-aminopyridine). The imidazole ring is then constructed in a subsequent step.

Q3: Can you provide a general experimental protocol for the synthesis of 7-nitroimidazo[1,2-a]pyridine from 4-nitro-2-aminopyridine?

A3: The following is a general protocol based on established methods for the synthesis of the imidazo[1,2-a]pyridine core. Optimization will be necessary for specific substrates.

Experimental Protocol: Synthesis of 7-Nitroimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Addition of Reagents: To this solution, add an α-halocarbonyl compound (e.g., chloroacetaldehyde or bromoacetone) (1.1 equivalents) and a base such as sodium bicarbonate (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 7-nitroimidazo[1,2-a]pyridine.

Q4: How can I confirm the identity and regiochemistry of the synthesized 7-nitroimidazo[1,2-a]pyridine?

A4: The structure of the final product should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic set of signals for the imidazo[1,2-a]pyridine core. The position of the nitro group at C7 will influence the chemical shifts and coupling constants of the protons on the pyridine ring (H5, H6, and H8).

  • ¹³C NMR Spectroscopy: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment, which will be consistent with the 7-nitro substituted structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹).

Q5: What are the potential side products in the cyclization of 4-nitro-2-aminopyridine?

A5: Potential side reactions could include polymerization of the α-halocarbonyl compound, or incomplete reaction leading to the recovery of starting materials. The purity of the starting 4-nitro-2-aminopyridine is crucial to avoid the formation of other nitro-isomers. If the starting material contains isomeric impurities, these will likely be carried through to the final product, complicating purification.

Stability and degradation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: Based on the high thermal stability observed in other substituted imidazo[1,2-a]pyridines and related nitrogen-rich heterocyclic compounds, this compound is expected to be relatively stable in solid form at room temperature when protected from light and moisture.[1][2][3][4] However, long-term storage conditions should be validated with a formal stability study.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The imidazo[1,2-a]pyridine core is susceptible to hydrolysis under strongly acidic or basic conditions. The presence of an electron-withdrawing nitro group can influence the electron density of the heterocyclic ring system, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide ions. It is anticipated that the compound will be most stable in neutral or near-neutral pH conditions. Forced degradation studies across a pH range (e.g., pH 2, 7, and 10) are recommended to determine the pH of maximum stability.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing nitroaromatic and brominated aromatic functionalities are often susceptible to photodegradation.[5] Exposure to UV or even ambient light can potentially lead to the cleavage of the carbon-bromine bond or reactions involving the nitro group.[5] It is crucial to protect solutions and solid samples of this compound from light. Photostability studies should be conducted according to ICH Q1B guidelines.

Q4: What is the expected thermal stability of this compound?

A4: Many nitrogen-rich heterocyclic compounds exhibit high thermal stability, often decomposing at temperatures well above 200°C.[1][3][4] The presence of the nitro group may lower the decomposition temperature compared to the unsubstituted parent compound.[6][7] Thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the imidazo[1,2-a]pyridine ring system under harsh pH conditions.

  • Photodegradation: Homolytic cleavage of the C-Br bond to form radical intermediates, or photoreduction of the nitro group.[5]

  • Reduction of the nitro group: The nitro group is susceptible to chemical or metabolic reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds.[8]

  • Debromination: The bromo substituent can be removed under certain reductive or photolytic conditions.[5][9]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation in stock solution Prepare fresh stock solutions in a suitable, dry solvent (e.g., DMSO) and store protected from light at -20°C or below. Periodically check the purity of the stock solution by HPLC.
Instability in aqueous assay buffer Minimize the time the compound is in aqueous buffer before the assay. Perform a time-course experiment to assess stability in the assay medium. Consider adjusting the pH of the buffer if it is suspected to be contributing to degradation.
Photodegradation during experiments Conduct experiments under subdued lighting. Use amber-colored vials and plates.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
On-column degradation Ensure the mobile phase pH is compatible with the compound's stability profile. Check for potential interactions with the stationary phase. Try a different column chemistry.
Degradation in the autosampler Use a cooled autosampler. Limit the time samples are queued before injection.
Sample solvent incompatibility Ensure the sample is fully dissolved and stable in the injection solvent. The injection solvent should be compatible with the mobile phase to prevent precipitation on the column.
Contaminated mobile phase or system Prepare fresh mobile phase. Flush the HPLC system thoroughly.

For more general HPLC troubleshooting, refer to established guides.[10][11][12][13][14]

Data Presentation

The following tables are templates for summarizing stability data.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Number of Degradants Major Degradant(s) (Peak Area %)
Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h) User DataUser DataUser Data
Base Hydrolysis (e.g., 0.1 M NaOH, 80°C, 24h) User DataUser DataUser Data
Oxidative (e.g., 3% H₂O₂, RT, 24h) User DataUser DataUser Data
Thermal (e.g., 105°C, 48h) User DataUser DataUser Data
Photolytic (e.g., ICH Q1B conditions) User DataUser DataUser Data

Table 2: pH-Dependent Stability in Aqueous Solution at Room Temperature

pH Initial Purity (%) Purity after 24h (%) Purity after 48h (%)
2.0 User DataUser DataUser Data
4.5 User DataUser DataUser Data
7.0 User DataUser DataUser Data
9.0 User DataUser DataUser Data

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This is a general starting method and should be optimized for your specific equipment and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes), then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is "stability-indicating." This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to show that the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL. Heat at 80°C for 24 hours. After incubation, neutralize the solution before injection.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Dilute the stock solution with a neutral solvent (e.g., 50:50 acetonitrile:water) to ~100 µg/mL. Heat at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 48 hours. Then, dissolve in a suitable solvent for analysis.

    • Photodegradation: Expose the solution (~100 µg/mL) and solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze a dark control sample in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) control Unstressed Control stock->control Dilute acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 80°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Stress (Solid & Solution) stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) stock->photo Apply Stress hplc Stability-Indicating HPLC-UV Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Purity) hplc->data pathway Degradation Pathway Elucidation (LC-MS) data->pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis Light) cluster_reduction Reduction (Chemical/Metabolic) parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H₂O, H⁺/OH⁻ debrominated 7-Nitroimidazo[1,2-a]pyridine parent->debrominated hν, -Br• radical Radical Intermediates parent->radical nitroso 3-Bromo-7-nitroso- parent->nitroso [H] hydroxylamine 3-Bromo-7-hydroxylamino- nitroso->hydroxylamine [H] amino 3-Bromo-7-amino- hydroxylamine->amino [H] Troubleshooting_Logic start Unexpected HPLC Peaks q1 Are samples stable in autosampler? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is mobile phase pH appropriate? a1_yes->q2 sol1 Use cooled autosampler. Minimize queue time. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is sample solvent compatible? a2_yes->q3 sol2 Adjust pH to neutral range. Verify compound stability at this pH. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Check for system contamination or column degradation. a3_yes->end sol3 Use mobile phase as sample solvent. Ensure complete dissolution. a3_no->sol3

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with imidazo[1,2-a]pyridine derivatives in aqueous media.

Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound shows poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the initial steps I should take?

A1: Poor aqueous solubility is a prevalent issue with heterocyclic compounds like imidazo[1,2-a]pyridines, which can lead to assay artifacts such as underestimated potency and variable data.[1][2] Fused bicyclic ring systems, common in modern drug discovery pipelines, often present challenges with physicochemical properties, including high lipophilicity and low aqueous solubility.[3] The following workflow outlines the initial steps to diagnose and address this problem.

G cluster_start Initial Assessment Start Start: Inconsistent Assay Results Quantify 1. Quantify Solubility (Kinetic & Thermodynamic) Start->Quantify Poor solubility suspected Modify 2. Modify Assay Conditions (e.g., add BSA, optimize DMSO %) Quantify->Modify Solubility is near assay concentration Implement 3. Implement Solubilization Strategy (Chemical or Formulation) Quantify->Implement Intrinsic solubility is too low Modify->Implement Inconsistent results persist End End: Consistent & Reliable Data Modify->End Problem solved Implement->End Strategy successful G cluster_start Formulation Strategy Selection Start Need to Improve Solubility for In Vivo Study CheckIonizable Is the compound ionizable? Start->CheckIonizable Salt Attempt Salt Formation CheckIonizable->Salt Yes Advanced Select Advanced Formulation Strategy CheckIonizable->Advanced No CheckSalt Successful? Salt->CheckSalt CheckSalt->Advanced No End Proceed to In Vivo Testing CheckSalt->End Yes Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin ASD Amorphous Solid Dispersion (ASD) Advanced->ASD Lipid Lipid-Based Formulation (e.g., SEDDS) Advanced->Lipid Nano Nanoparticle Formulation Advanced->Nano G cluster_start Cyclodextrin Complexation Workflow Start Select Cyclodextrin (e.g., HP-β-CD) DissolveCD Dissolve Cyclodextrin in Water with Stirring Start->DissolveCD AddCompound Slowly Add Imidazo[1,2-a]pyridine Compound to Solution DissolveCD->AddCompound Stir Stir Mixture for 24-48h at Room Temperature AddCompound->Stir Filter Filter the Solution to Remove Un-complexed Drug Stir->Filter Lyophilize Lyophilize (Freeze-Dry) the Filtrate Filter->Lyophilize End Obtain Dry Powder of Inclusion Complex Lyophilize->End

References

Technical Support Center: Bromination of 7-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 7-nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 7-nitroimidazo[1,2-a]pyridine?

The major product expected from the electrophilic bromination of 7-nitroimidazo[1,2-a]pyridine is 5-bromo-7-nitroimidazo[1,2-a]pyridine . The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic attack at the C3 position. However, the presence of the strongly deactivating nitro group at the 7-position directs the electrophilic substitution to the C5 position of the pyridine ring.

Q2: What are the common brominating agents for this reaction?

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). Due to the electron-deficient nature of the substrate, a strong acid catalyst is often required to facilitate the reaction.

Q3: Why is my reaction yield consistently low?

Low yields can be attributed to several factors:

  • Incomplete reaction: The 7-nitro group deactivates the ring system, making the reaction sluggish. Insufficient reaction time or temperature may lead to a low conversion of the starting material.

  • Side reactions: The formation of undesired byproducts can consume the starting material and complicate purification, leading to a lower isolated yield of the desired product.

  • Suboptimal reaction conditions: The choice of solvent and catalyst is crucial. For deactivated substrates, harsher conditions, such as the use of oleum or concentrated sulfuric acid, might be necessary to drive the reaction to completion.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material The 7-nitro group deactivates the imidazo[1,2-a]pyridine ring, making it less reactive towards electrophilic bromination.1. Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 2. Increase Reaction Time: Extend the reaction time to allow for complete conversion. 3. Use a Stronger Lewis Acid Catalyst: If using a milder catalyst, consider switching to a more potent one like concentrated sulfuric acid or oleum to enhance the electrophilicity of the brominating agent.[1]
Formation of Multiple Products (Side Reactions) 1. Polybromination: The product, 5-bromo-7-nitroimidazo[1,2-a]pyridine, can undergo further bromination to yield dibromo- and other polybrominated species. 2. Isomer Formation: Although C5 is the preferred site, minor amounts of other brominated isomers might form. 3. Degradation: Harsh reaction conditions (high temperature, strong acid) can lead to the degradation of the starting material or product.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent (e.g., NBS) to minimize polybromination. 2. Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the monobrominated product. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from isomers and byproducts.
Difficult Product Isolation and Purification The product may have similar polarity to the starting material or byproducts, making separation by column chromatography challenging.1. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to improve purity. 2. Optimize Chromatography: Experiment with different solvent gradients and stationary phases (e.g., silica gel with varying pore sizes) for better separation. 3. Derivative Formation: In some cases, converting the product to a crystalline derivative can aid in purification, followed by regeneration of the desired compound.

Experimental Protocols

Synthesis of 7-nitroimidazo[1,2-a]pyridine

A common route to 7-nitroimidazo[1,2-a]pyridine involves the cyclization of 2-amino-4-nitropyridine with a suitable C2 synthon, such as chloroacetaldehyde or bromoacetaldehyde.

General Procedure: To a solution of 2-amino-4-nitropyridine in a suitable solvent (e.g., ethanol, DMF), an aqueous solution of chloroacetaldehyde (or bromoacetaldehyde) is added. The mixture is then heated to reflux for several hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Bromination of 7-nitroimidazo[1,2-a]pyridine

Method A: Using N-Bromosuccinimide (NBS) in Sulfuric Acid

This method is suitable for deactivated aromatic compounds.[2]

  • To a stirred solution of 7-nitroimidazo[1,2-a]pyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Pathways and Logic

The following diagrams illustrate the key reaction pathways and logical relationships in the bromination of 7-nitroimidazo[1,2-a]pyridine.

bromination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification start 7-nitroimidazo[1,2-a]pyridine reaction Electrophilic Bromination (Acid Catalyzed) start->reaction brominating_agent Brominating Agent (e.g., NBS) brominating_agent->reaction main_product 5-bromo-7-nitroimidazo[1,2-a]pyridine reaction->main_product Major Pathway side_product1 Dibrominated Products reaction->side_product1 Side Reaction (Excess Bromine) side_product2 Other Isomers reaction->side_product2 Side Reaction (Minor) unreacted_sm Unreacted Starting Material reaction->unreacted_sm Incomplete Reaction purification Column Chromatography / Recrystallization main_product->purification side_product1->purification side_product2->purification unreacted_sm->purification purification->main_product Isolated Product

Caption: Experimental workflow for the bromination of 7-nitroimidazo[1,2-a]pyridine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of 5-bromo-7-nitroimidazo[1,2-a]pyridine cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Degradation start->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Use Stronger Acid Catalyst cause1->solution1b solution2a Control Stoichiometry of Brominating Agent cause2->solution2a solution2b Optimize Reaction Conditions cause2->solution2b solution3 Milder Reaction Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in the bromination reaction.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-7-nitroimidazo[1,2-a]pyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide direct answers to common challenges, offering troubleshooting guidance and detailed protocols to ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the substrate's electronic nature and structure. The imidazo[1,2-a]pyridine core contains nitrogen heteroatoms that can coordinate to and potentially inhibit the palladium catalyst.[1] Furthermore, the strong electron-withdrawing nitro (-NO₂) group makes the aromatic ring electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also increase susceptibility to side reactions or influence the reactivity of other functional groups.[2][3]

Q2: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A2: For challenging heteroaryl couplings, particularly with electron-deficient systems, catalysts with bulky, electron-rich phosphine ligands are often superior to standard catalysts like Pd(PPh₃)₄.[4] A robust starting point would be a pre-catalyst like XPhos Pd G2 or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos.[4][5][6] Pd(dppf)Cl₂ is another effective and commonly used catalyst for couplings involving bromo-heterocycles.[4]

Q3: What role does the base play, and how do I choose the right one for my reaction?

A3: In Suzuki coupling, the base activates the boronic acid to facilitate the crucial transmetalation step.[4] For Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine.[7][8][9] The choice of base is critical and substrate-dependent.

  • For Suzuki reactions: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common.[4][10] Cs₂CO₃ is often effective in difficult couplings.

  • For Buchwald-Hartwig aminations: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[8][9]

Q4: Can microwave irradiation be used to improve reaction outcomes?

A4: Yes, microwave-assisted coupling reactions can significantly reduce reaction times from hours to minutes and often lead to improved yields, especially for sluggish transformations.[4] This technique is highly effective for high-throughput synthesis and for overcoming activation energy barriers in challenging couplings.[4]

Q5: My primary amine is not coupling in a Buchwald-Hartwig reaction. What could be the issue?

A5: Coupling primary amines can be challenging. Bidentate phosphine ligands like BINAP or Dppf were early developments that showed improved reliability for these substrates.[11] For broader scope, highly effective catalyst systems are based on sterically hindered, bulky phosphine ligands like BrettPhos for primary amines.[6] Additionally, using ammonia equivalents like a benzophenone imine followed by hydrolysis can be an effective strategy to install a primary aniline.[11]

Troubleshooting Guide

This guide addresses common problems encountered during coupling reactions with this compound.

Problem 1: Low to No Yield of Desired Product

Potential Cause Troubleshooting Action & Recommendation
Inactive Catalyst or Inappropriate Ligand The combination of the palladium source and ligand is the most critical factor.[8] Ensure your palladium source is fresh. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are often effective for heteroaryl couplings.[4][5][6]
Suboptimal Base or Solvent The base and solvent system can dramatically affect yield. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[4][8] Common solvents include 1,4-dioxane, toluene, THF, and DMF.[5][12] Ensure solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[3]
Insufficient Temperature or Reaction Time Some coupling reactions are sluggish and require higher temperatures (typically 80-110 °C) or longer reaction times (4-24 hours).[7] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.[8] Consider using microwave irradiation to accelerate the reaction.[4]

Problem 2: Significant Side Product Formation

Potential Cause Troubleshooting Action & Recommendation
Hydrodehalogenation (Loss of Bromine) This occurs when the aryl halide is reduced instead of coupled. This can be caused by harsh reaction conditions or an inappropriate catalyst system.[3][4] Try lowering the reaction temperature, shortening the time, or screening different catalyst/ligand combinations.[4]
Homocoupling of Boronic Acid (Suzuki) Formation of a biaryl from two boronic acid molecules is a common side reaction. This often points to issues with the transmetalation or reductive elimination steps. Ensure a thoroughly inert atmosphere and consider changing the base or solvent system.
Protodeboronation of Boronic Acid (Suzuki) The boronic acid can be cleaved by residual water or protic solvents before it couples.[4] Ensure you are using anhydrous solvents and consider a milder base like KF if your substrate is sensitive.[4]

Optimized Reaction Condition Tables

The following tables provide recommended starting conditions for various coupling reactions. Note that these are general guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(dppf)Cl₂ Pd(OAc)₂ XPhos Pd G3
Ligand N/A SPhos N/A
Base K₂CO₃ K₃PO₄ Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1) Toluene THF
Temperature 90-100 °C 110 °C 80 °C

| Catalyst Loading | 2-5 mol% | 1-3 mol% | 1-2 mol% |

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Condition 1 (Secondary Amines) Condition 2 (Primary Amines) Condition 3 (Challenging Amines)
Catalyst Pd₂(dba)₃ Pd(OAc)₂ RuPhos Pd G3
Ligand RuPhos BrettPhos N/A
Base NaOtBu LHMDS K₂CO₃
Solvent Toluene 1,4-Dioxane t-BuOH
Temperature 100-110 °C 80-100 °C 100 °C

| Catalyst Loading | 1-3 mol% | 1-3 mol% | 1-2 mol% |

Table 3: Sonogashira Coupling Conditions

Parameter Condition 1 Condition 2 (Copper-Free)
Catalyst Pd(PPh₃)₂Cl₂ Pd(OAc)₂
Co-catalyst/Ligand CuI XPhos
Base Triethylamine (Et₃N) Cs₂CO₃
Solvent THF or DMF 1,4-Dioxane
Temperature Room Temp to 60 °C 80-100 °C

| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% CuI | 2-4 mol% |

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting and executing your coupling reactions.

G start Low or No Product Yield check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents side_reactions Are Side Reactions Dominant? start->side_reactions action_catalyst Action: - Screen bulky phosphine ligands (XPhos, SPhos). - Use a pre-catalyst (e.g., G3 Palladacycle). - Use fresh Pd source. check_catalyst->action_catalyst No action_conditions Action: - Increase temperature (80-110 °C). - Increase reaction time (monitor by TLC/LCMS). - Screen different bases and solvents. - Consider microwave irradiation. check_conditions->action_conditions No action_reagents Action: - Use anhydrous, degassed solvents. - Ensure an inert (Ar/N₂) atmosphere. - Check purity of starting materials. check_reagents->action_reagents No action_side_reactions Action: - Lower temperature to reduce dehalogenation. - For Suzuki, ensure inert atmosphere to prevent  homocoupling. - For Buchwald, ensure base is non-nucleophilic. side_reactions->action_side_reactions Yes

Caption: Troubleshooting workflow for low-yielding coupling reactions.

G prep 1. Reagent Preparation - Weigh Substrate, Coupling Partner, Base - Prepare Catalyst/Ligand mixture setup 2. Reaction Setup - Add solids to oven-dried Schlenk flask - Add magnetic stir bar prep->setup inert 3. Inert Atmosphere - Seal vessel with septum - Evacuate and backfill with Ar/N₂ (3x) setup->inert addition 4. Solvent/Reagent Addition - Add anhydrous, degassed solvent - Add liquid reagents via syringe inert->addition reaction 5. Reaction - Place in preheated oil bath - Stir vigorously for specified time addition->reaction monitor 6. Monitoring - Periodically take aliquots - Analyze by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 7. Workup - Cool to room temperature - Quench reaction - Perform extraction monitor->workup Complete purify 8. Purification - Dry organic layer - Concentrate solvent - Purify by column chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for each specific arylboronic acid partner.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Oven-dried Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously.[10]

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for coupling with a primary or secondary amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk tube, magnetic stir bar, inert gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, phosphine ligand, and base to an oven-dried Schlenk tube.[7]

  • Inert Atmosphere: Seal the tube with a septum, remove from the glovebox (if used), and attach to a Schlenk line. Add the this compound. Evacuate and backfill with inert gas three times.[7]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.[7]

  • Reaction: Place the sealed tube in a preheated oil bath (e.g., 100-110 °C) and stir vigorously for the required time (typically 4-24 hours).[7]

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.[7]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[7] Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography.

References

Technical Support Center: Vilsmeier-Haack Formylation of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of imidazopyridines. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of imidazopyridines in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting imidazopyridine. What are the potential causes and solutions?

A1: Low or no conversion is a common issue and can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).

  • Insufficiently Reactive Substrate: Imidazopyridines with electron-withdrawing groups are less reactive towards the weakly electrophilic Vilsmeier reagent.[1]

    • Solution: Increase the reaction temperature. While the initial formation of the Vilsmeier reagent is typically done at 0°C, the formylation step may require heating. Monitor the reaction by TLC and gradually increase the temperature (e.g., to 50-80°C). Using a larger excess of the Vilsmeier reagent can also drive the reaction forward.

  • Low Reaction Temperature: The activation energy for the formylation of your specific imidazopyridine might not be met at lower temperatures.

    • Solution: After the addition of the imidazopyridine to the Vilsmeier reagent at low temperature, allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?

A2: The formation of multiple products can be attributed to several factors:

  • Di-formylation: Highly activated imidazopyridines may undergo formylation at more than one position.

    • Solution: Use a stoichiometric amount of the Vilsmeier reagent. Carefully control the reaction time and temperature to favor mono-formylation.

  • Reaction with Solvent: In some cases, the Vilsmeier reagent can react with the solvent if it is not completely inert.

    • Solution: Use appropriate anhydrous solvents such as 1,2-dichloroethane or use DMF as both the reagent and solvent.

  • Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or the product.

    • Solution: Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Avoid prolonged heating at high temperatures.

Q3: The reaction mixture has turned dark or tarry. What could be the reason and how can I prevent it?

A3: A dark, tarry reaction mixture often indicates decomposition or polymerization.

  • Overheating: The Vilsmeier-Haack reaction can be exothermic, particularly during the formation of the Vilsmeier reagent. Uncontrolled temperature increase can lead to unwanted side reactions and polymerization.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C with efficient stirring. Maintain a low temperature throughout the addition.

  • Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions.

    • Solution: Use purified starting materials and high-purity anhydrous solvents.

Q4: I am having difficulty isolating the formylated product during the work-up. What are the best practices for work-up and purification?

A4: The work-up procedure is critical for obtaining a pure product.

  • Hydrolysis of the Iminium Salt: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde.

    • Solution: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into a cold aqueous solution of a base like sodium bicarbonate or sodium acetate.[2] This should be done carefully and slowly to control the exothermic reaction.

  • Product Solubility: The formylated imidazopyridine may have some water solubility, leading to low recovery during extraction.

    • Solution: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product often requires further purification.

    • Solution: Column chromatography on silica gel is a common and effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be employed for further purification.

Data Presentation

ParameterRecommended ConditionTroubleshooting Action
Reagent Purity Anhydrous DMF, Fresh or distilled POCl₃Use freshly opened reagents or purify before use.
Vilsmeier Reagent Formation 0°C, slow addition of POCl₃ to DMFMaintain strict temperature control to avoid overheating.
Reaction Temperature 0°C to 80°C (substrate dependent)Gradually increase temperature if no reaction occurs.
Stoichiometry (Vilsmeier:Substrate) 1.1 to 3 equivalentsStart with a small excess and increase if conversion is low.
Work-up Quench with ice/aq. basePerform quenching slowly at low temperature.
Purification Column chromatography, RecrystallizationUse appropriate solvent systems for effective separation.

Experimental Protocols

Detailed Experimental Protocol for the Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a step-by-step methodology for the formylation of 2-phenylimidazo[1,2-a]pyridine as a representative example.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane. In a separate flask, dissolve 2-phenylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCE. Add the solution of the imidazopyridine dropwise to the stirring Vilsmeier reagent mixture at 0°C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Stir until the evolution of gas ceases and the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-formyl-2-phenylimidazo[1,2-a]pyridine.

Visualizations

Vilsmeier-Haack Reaction Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification reagent_prep_start Start: Anhydrous DMF add_pocl3 Add POCl3 dropwise at 0°C reagent_prep_start->add_pocl3 stir_reagent Stir at 0°C for 30 min add_pocl3->stir_reagent add_substrate Add Imidazopyridine solution in DCE at 0°C stir_reagent->add_substrate warm_heat Warm to RT and heat (e.g., 60-70°C) monitor_tlc Monitor by TLC quench Quench with ice/aq. NaHCO3 monitor_tlc->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Vilsmeier-Haack Reaction Mechanism for Imidazopyridine

G cluster_vilsmeier Vilsmeier Reagent Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization & Hydrolysis dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent intermediate Sigma Complex vilsmeier_reagent->intermediate imidazopyridine Imidazopyridine imidazopyridine->intermediate deprotonation Deprotonation intermediate->deprotonation iminium_salt Iminium Salt Intermediate deprotonation->iminium_salt hydrolysis Hydrolysis (H2O) iminium_salt->hydrolysis product 3-Formyl-Imidazopyridine hydrolysis->product

Caption: Mechanism of Vilsmeier-Haack formylation on imidazopyridine.

References

How to handle and store 3-Bromo-7-nitroimidazo[1,2-a]pyridine safely

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is for informational purposes and is based on safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and follow all institutional and local safety regulations.

This technical support center provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with 3-Bromo-7-nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for similar compounds, this compound is expected to be hazardous.[1] Key GHS classifications indicate it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to ensure personal safety. The following should be worn at all times:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that complies with European Standard EN166 or equivalent.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4] Contaminated clothing should be removed and washed before reuse.[5][6]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][7] If ventilation is inadequate, a certified respirator may be necessary.[5]

Q3: What are the proper storage conditions for this compound?

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[5][6] Some related compounds recommend refrigerated storage.[2]

Q4: What is the immediate first aid response for accidental exposure?

Immediate action is critical in case of exposure:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a POISON CENTER or doctor.[3][5][6]

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water and soap.[3][5][6] If skin irritation occurs, seek medical advice.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Call a POISON CENTER or doctor immediately.[3][5]

Q5: How should I dispose of waste containing this compound?

This compound and its containers must be disposed of as hazardous waste.[4] Do not allow the chemical to enter drains.[3][5] All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[4][5] Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[4]

Troubleshooting Guides

Scenario 1: Accidental Spill

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate & Secure: Immediately evacuate personnel from the spill area and restrict access. Ensure adequate ventilation and remove all sources of ignition.[3]

  • Wear Appropriate PPE: Before attempting cleanup, don the full required PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Containment & Cleanup: For solid spills, avoid creating dust.[3] Carefully sweep or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[2] Use non-sparking tools.[3][5]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

  • Waste Disposal: The collected waste must be treated as hazardous. Seal the container and store it in a designated area for pickup by a licensed hazardous waste disposal company.[4]

Scenario 2: Unexpected Reaction or Decomposition
  • Issue: The compound shows signs of discoloration, gas evolution, or an exothermic reaction upon addition of a solvent or reagent.

  • Probable Cause: Incompatibility with other materials. The compound is known to be incompatible with strong oxidizing agents and strong acids.[5][6]

  • Solution:

    • If it is safe to do so, cool the reaction vessel in an ice bath.

    • Ensure the fume hood sash is lowered.

    • Alert others in the lab and be prepared to evacuate if the reaction becomes uncontrollable.

    • Once stabilized, the material should be quenched carefully and disposed of as hazardous waste.

    • Review the experimental protocol to identify any potential incompatibilities before repeating.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for the related compound 3-Bromoimidazo[1,2-a]pyridine.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[8]
Molecular Weight 197.03 g/mol [1][8]
Appearance Solid[8]
Melting Point 90-95 °C[8]
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1][8]

General Experimental Protocol for Safe Handling

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

  • Preparation:

    • Review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational.

    • Prepare all necessary equipment (glassware, stirrer, reagents) inside the fume hood.

    • Don all required PPE (lab coat, safety goggles, chemical-resistant gloves).

  • Weighing the Compound:

    • Tare a suitable container on a balance inside the fume hood or in a ventilated weighing enclosure.

    • Carefully transfer the required amount of the solid compound, avoiding dust generation.

    • Close the primary container tightly and return it to its designated storage location.

  • Dissolution and Reaction:

    • Add the solvent to the vessel containing the compound slowly.

    • If the process is exothermic, prepare an ice bath for cooling.

    • Perform all subsequent steps of the experiment within the fume hood.

  • Post-Experiment Cleanup:

    • Quench the reaction mixture safely according to your established protocol.

    • Segregate all waste. Place contaminated labware and chemical waste into appropriately labeled hazardous waste containers.[4]

    • Decontaminate the work area.

    • Remove PPE and wash hands thoroughly.

Visual Workflow Guides

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow start_end start_end prep_phase prep_phase action_phase action_phase storage_phase storage_phase cleanup_phase cleanup_phase start Start review_sds Review SDS & Protocol start->review_sds don_ppe Don Full PPE review_sds->don_ppe prepare_hood Prepare Fume Hood don_ppe->prepare_hood retrieve Retrieve Compound from Storage prepare_hood->retrieve weigh Weigh Compound in Hood retrieve->weigh execute Execute Experiment weigh->execute cleanup Decontaminate & Clean execute->cleanup dispose Segregate & Label Hazardous Waste cleanup->dispose return_storage Return Compound to Storage dispose->return_storage end End return_storage->end

Caption: Safe handling and usage workflow for this compound.

SpillResponseProcedure alert_node alert_node action_node action_node ppe_node ppe_node disposal_node disposal_node end_node end_node spill Spill Occurs! alert Alert Personnel & Evacuate Area spill->alert ignite Remove Ignition Sources alert->ignite ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ignite->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect package Place in Labeled Sealed Container collect->package decon Decontaminate Spill Area package->decon dispose Dispose as Hazardous Waste decon->dispose complete Response Complete dispose->complete

Caption: Emergency response procedure for a chemical spill.

References

Technical Support Center: Synthesis and Purification of 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Bromo-7-nitroimidazo[1,2-a]pyridine. Our aim is to help you identify and resolve common issues, leading to a higher purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves a two-step process. First, the nitration of 2-aminopyridine, followed by the cyclization with a suitable reagent to form the 7-nitroimidazo[1,2-a]pyridine core. The final step is the regioselective bromination of this intermediate at the C3 position.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The primary impurities often arise from the initial nitration step and the subsequent bromination. These can include:

  • Isomeric nitroimidazo[1,2-a]pyridines: Nitration of 2-aminopyridine can yield a mixture of isomers, primarily 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. These can lead to the formation of 8-nitro- and 6-nitroimidazo[1,2-a]pyridine isomers alongside the desired 7-nitro isomer.

  • Unreacted 7-nitroimidazo[1,2-a]pyridine: Incomplete bromination will result in the starting material being present in the final product.

  • Dibrominated products: Although bromination at the C3 position is highly favored, harsh reaction conditions or an excess of the brominating agent can lead to the formation of dibrominated species.

  • Residual starting materials and reagents: Unreacted 2-aminonitropyridine isomers and residual brominating agents (like N-bromosuccinimide) or their byproducts (like succinimide) may also be present.

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to distinguish between the starting material (7-nitroimidazo[1,2-a]pyridine) and the more non-polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification methods are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities. Often, a combination of both is necessary to achieve high purity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 7-Nitro Isomer in the First Step
  • Possible Cause: The nitration of 2-aminopyridine can produce a mixture of isomers. The reaction conditions, particularly temperature and the nitrating agent used, significantly influence the isomeric ratio.

  • Solution:

    • Carefully control the reaction temperature during nitration. Lower temperatures often favor the formation of the desired isomer.

    • Consider using a milder nitrating agent or a protecting group strategy to direct the nitration to the desired position.

    • Purify the intermediate 7-nitroimidazo[1,2-a]pyridine thoroughly before proceeding to the bromination step to remove other nitro isomers.

Issue 2: Incomplete Bromination
  • Possible Cause: Insufficient amount of brominating agent, low reaction temperature, or short reaction time.

  • Solution:

    • Use a slight excess (1.1-1.2 equivalents) of the brominating agent (e.g., N-bromosuccinimide).

    • Ensure the reaction is carried out at the optimal temperature as determined by literature or preliminary experiments.

    • Monitor the reaction progress by TLC and allow it to proceed until the starting material is completely consumed.

Issue 3: Formation of Dibrominated Byproducts
  • Possible Cause: Use of a large excess of the brominating agent or prolonged reaction times at elevated temperatures.

  • Solution:

    • Carefully control the stoichiometry of the brominating agent.

    • Maintain the recommended reaction temperature and monitor the reaction closely by TLC to avoid over-bromination.

Issue 4: Difficulty in Separating the Product from Impurities by Column Chromatography
  • Possible Cause: The polarity of the product and impurities are very similar.

  • Solution:

    • Optimize the eluent system for column chromatography by running multiple TLCs with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • Employ a long column with a fine grade of silica gel to enhance separation.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing on the column.

Issue 5: Poor Recovery from Recrystallization
  • Possible Cause: The chosen solvent is either too good or too poor for the compound, or the solution was not sufficiently concentrated.

  • Solution:

    • Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

    • Ensure the crude product is dissolved in the minimum amount of hot solvent to achieve a saturated solution.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity NamePotential SourceIdentification Method
5-Nitroimidazo[1,2-a]pyridineIsomer from nitration1H NMR, LC-MS
6-Nitroimidazo[1,2-a]pyridineIsomer from nitration1H NMR, LC-MS
7-Nitroimidazo[1,2-a]pyridineIncomplete brominationTLC, 1H NMR, LC-MS
3,X-Dibromo-7-nitroimidazo[1,2-a]pyridineOver-bromination1H NMR, LC-MS
SuccinimideByproduct of NBSSoluble in water, can be removed by aqueous workup

Table 2: Recommended Purification Parameters

Purification MethodStationary/Mobile Phase or SolventTypical Conditions
Column Chromatography Silica Gel (230-400 mesh)Eluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) or Dichloromethane/Methanol gradient (e.g., 100:0 to 98:2)
Recrystallization Ethanol, Methanol, or Ethyl Acetate/Hexane mixtureDissolve in minimum hot solvent, cool slowly to room temperature, then in an ice bath.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitroimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization.

  • To a solution of 2-amino-4-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (1.1 eq, 50% aqueous solution).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 7-Nitroimidazo[1,2-a]pyridine
  • Dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization.

Visualizations

Synthesis_Workflow Start 2-Amino-4-nitropyridine Step1 Nitration Intermediate (Mixture of Isomers) Start->Step1 Nitration Purification1 Purification (Column Chromatography) Step1->Purification1 Impurities1 Isomeric Nitro- imidazopyridines Step1->Impurities1 Intermediate 7-Nitroimidazo[1,2-a]pyridine Purification1->Intermediate Step2 Bromination with NBS Intermediate->Step2 Crude_Product Crude 3-Bromo-7-nitro- imidazo[1,2-a]pyridine Step2->Crude_Product Impurities2 Unreacted Starting Material, Dibrominated Product Step2->Impurities2 Purification2 Purification (Column Chromatography) Crude_Product->Purification2 Final_Product Pure 3-Bromo-7-nitro- imidazo[1,2-a]pyridine Purification2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Purity of Final Product Check_NMR Analyze 1H NMR and LC-MS Start->Check_NMR Impurity_Type Identify Impurity Type Check_NMR->Impurity_Type Isomers Isomeric Impurities Impurity_Type->Isomers Nitro Isomers Unreacted Unreacted Starting Material Impurity_Type->Unreacted Bromination SM Over_Brominated Dibrominated Product Impurity_Type->Over_Brominated Higher MW Optimize_Nitration Optimize Nitration Conditions (Temp, Reagent) Isomers->Optimize_Nitration Optimize_Bromination Optimize Bromination (Stoichiometry, Time) Unreacted->Optimize_Bromination Over_Brominated->Optimize_Bromination Improve_Purification Improve Purification (Column Gradient, Recrystallization Solvent) Optimize_Nitration->Improve_Purification Optimize_Bromination->Improve_Purification

Caption: Troubleshooting logic for improving product purity.

Validation & Comparative

Validating the Anticancer Activity of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a promising heterocyclic structure in the development of novel anticancer therapeutics.[1][2] Various derivatives have demonstrated significant in vitro and in vivo efficacy against a range of malignancies, including breast, lung, and cervical cancers, as well as melanoma.[3][4][5] These compounds exert their anticancer effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[2][4][6]

This guide focuses on the prospective in vivo validation of a novel derivative, 3-Bromo-7-nitroimidazo[1,2-a]pyridine. While direct in vivo data for this specific compound is not yet available in published literature, this document provides a comparative framework based on the performance of analogous imidazo[1,2-a]pyridine compounds. We will outline the key experimental protocols and present comparative data to guide future in vivo studies for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives

To establish a benchmark for the in vivo validation of this compound, it is crucial to review the performance of structurally related compounds that have been tested in preclinical xenograft models. The following table summarizes representative data from such studies.

Compound IDCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference Compound
Compound A HeLa (Cervical Cancer) Xenograft50 mg/kgSignificant TGINot Specified
Compound B T47D (Breast Cancer) XenograftNot SpecifiedAssociated with PI3K signaling inhibitionNot Specified
IMPA-5 A549 (Lung Cancer) 3D SpheroidsNot SpecifiedReduction in tumor spheroid sizeNot Specified
IP-5 HCC1937 (Breast Cancer) CellsNot SpecifiedReduced clonogenic survivalNot Specified

Proposed In Vivo Experimental Workflow

A robust in vivo study to validate the anticancer activity of this compound would typically follow a multi-stage process, from initial toxicity assessments to efficacy evaluation in a tumor-bearing animal model.

G cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Post-Efficacy Analysis Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study Pharmacokinetic (PK) Analysis Pharmacokinetic (PK) Analysis MTD Study MTD Study PK Analysis PK Analysis MTD Study->PK Analysis Determine bioavailability Tumor Cell Implantation Tumor Cell Implantation PK Analysis->Tumor Cell Implantation Treatment Initiation Treatment Initiation Tumor Cell Implantation->Treatment Initiation Tumor establishment Tumor Volume Monitoring Tumor Volume Monitoring Treatment Initiation->Tumor Volume Monitoring Daily measurements Endpoint Analysis Endpoint Analysis Tumor Volume Monitoring->Endpoint Analysis Tumor burden reaches limit Tissue Harvesting Tissue Harvesting Histopathological Analysis Histopathological Analysis Tissue Harvesting->Histopathological Analysis Biomarker Analysis (Western Blot) Biomarker Analysis (Western Blot) Tissue Harvesting->Biomarker Analysis (Western Blot)

Caption: Proposed workflow for in vivo validation.

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines

Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is critical for designing mechanistic studies alongside in vivo efficacy experiments.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a common mechanism of action for many anticancer agents.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->PI3K Imidazo[1,2-a]pyridines->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis (programmed cell death) in response to cellular stress, such as DNA damage induced by chemotherapy.

G Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation p21 p21 p53 Activation->p21 Bax Bax p53 Activation->Bax Caspase Activation Caspase Activation Bax->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->Cellular Stress

Caption: Induction of p53-mediated apoptosis.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Xenograft Tumor Model
  • Cell Line: A relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is selected.

  • Cell Preparation: Cells are cultured to ~80% confluency, harvested, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: 100 µL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

Treatment Protocol
  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Drug Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by MTD studies.

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored daily.

Endpoint and Tissue Analysis
  • Euthanasia: Animals are euthanized when tumors reach a predetermined size or at the end of the study period.

  • Tissue Collection: Tumors and major organs are excised, weighed, and either fixed in 10% neutral buffered formalin for histopathology or snap-frozen in liquid nitrogen for molecular analysis.

  • Histopathology: Formalin-fixed, paraffin-embedded tissues are sectioned and stained with Hematoxylin and Eosin (H&E) to assess tumor morphology and toxicity in major organs.

  • Western Blot Analysis: Frozen tumor samples are homogenized, and protein lysates are prepared. Western blotting is performed to analyze the expression of key proteins in the targeted signaling pathways (e.g., p-Akt, p53, cleaved caspase-3).

While in vivo data for this compound is not yet available, the extensive research on analogous compounds provides a strong rationale for its investigation as a potential anticancer agent. The comparative data and detailed protocols outlined in this guide offer a comprehensive roadmap for its preclinical in vivo validation. Future studies should focus on establishing its maximum tolerated dose, evaluating its efficacy in relevant xenograft models, and elucidating its mechanism of action through biomarker analysis. These steps will be critical in determining the therapeutic potential of this novel compound.

References

A Comparative Guide to the Predicted Bioactivity of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and 3-Bromo-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Direct experimental data comparing the bioactivity of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and 3-Bromo-8-nitroimidazo[1,2-a]pyridine is not currently available in the public domain. This guide, therefore, presents a comparative analysis based on established structure-activity relationships (SAR) within the broader imidazo[1,2-a]pyridine class of compounds and related heterocyclic systems. The information provided is intended to guide future research and hypothesis testing.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties. The biological activity of these compounds is highly sensitive to the nature and position of substituents on the bicyclic ring system. This guide explores the potential differences in bioactivity between this compound and its 8-nitro isomer based on foundational principles of medicinal chemistry and data from related compounds.

The Imidazo[1,2-a]pyridine Core and Its Biological Significance

The imidazo[1,2-a]pyridine nucleus is a key pharmacophore found in several clinically used drugs and investigational compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a diverse range of biological macromolecules. The bioactivity of substituted imidazo[1,2-a]pyridines is profoundly influenced by the electronic and steric properties of their substituents.

Positional Isomerism and Its Impact on Bioactivity

The differential placement of the nitro group at the 7- or 8-position of the 3-bromoimidazo[1,2-a]pyridine core is expected to have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity. These differences arise from variations in electron distribution, dipole moment, and steric hindrance, which can affect target binding, membrane permeability, and metabolic stability.

This compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine are positional isomers where the key difference lies in the location of the electron-withdrawing nitro (-NO2) group on the pyridine ring. This seemingly minor structural change can lead to distinct biological profiles.

Predicted Bioactivity Profile: A Comparative Overview

While direct experimental evidence is lacking, a predictive comparison can be drawn based on the known influence of substituent positioning on the bioactivity of related heterocyclic compounds.

FeatureThis compound3-Bromo-8-nitroimidazo[1,2-a]pyridineRationale
Predicted Anticancer Activity Potentially higherPotentially lowerThe position of the nitro group can influence the molecule's ability to interact with specific residues in the active site of target kinases or other enzymes involved in cancer cell proliferation. The electronic properties at the 7-position may be more favorable for certain interactions.
Predicted Antitubercular Activity Moderate to highModerate to highNitro-containing heterocycles are a known class of antitubercular agents. The specific positioning of the nitro group can affect the compound's activation by mycobacterial enzymes. Both isomers have the potential for activity, but their potency may differ.
Predicted Anti-inflammatory Activity PossiblePossibleThe anti-inflammatory activity of imidazo[1,2-a]pyridines is often linked to the inhibition of enzymes like cyclooxygenase (COX) or kinases involved in inflammatory signaling. The substituent pattern influences the binding affinity and selectivity for these targets.
Metabolic Stability Likely to differLikely to differThe position of the nitro group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. This can affect the compound's half-life and potential for drug-drug interactions.
Toxicity Profile To be determinedTo be determinedThe toxicity of nitroaromatic compounds can be associated with the reduction of the nitro group to reactive intermediates. The rate and extent of this metabolic activation can be influenced by the substituent's position.

Supporting Experimental Data from Related Imidazo[1,2-a]pyridine Derivatives

To provide context for the potential bioactivities of the two title compounds, the following table summarizes experimental data for other substituted imidazo[1,2-a]pyridines. It is crucial to note that these are not direct comparisons but serve to illustrate the range of activities observed for this class of compounds.

CompoundSubstitution PatternBioactivityCell Line/TargetIC50/MIC
Compound A 2-(4-nitrophenyl)-3-amino-imidazo[1,2-a]pyridineAnticancerHT-29 (colon cancer)4.15 µM[1]
Compound B 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridineAnticancerA549 (lung cancer)12.5 µM
Compound C 2-methyl-3-(N-phenylcarbamoyl)imidazo[1,2-a]pyridineAntitubercularM. tuberculosis H37Rv1.56 µg/mL
Compound D 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineAntiproliferativeVarious cancer cell lines8.0 - 49.7 µM[2]

Experimental Protocols: A General Approach for Bioactivity Screening

For researchers planning to investigate the bioactivity of this compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine, a standard set of initial screening assays is recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (this compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Comparison: Structures and Workflow

To visually represent the compounds and a potential experimental workflow, the following diagrams are provided.

G Chemical Structures of Isomeric Compounds cluster_0 This compound cluster_1 3-Bromo-8-nitroimidazo[1,2-a]pyridine c7 c7 c8 c8

Caption: Molecular structures of the two positional isomers.

G Comparative Bioactivity Evaluation Workflow cluster_assays In Vitro Bioassays compoundA 3-Bromo-7-nitro- imidazo[1,2-a]pyridine anticancer Anticancer Screening (e.g., MTT Assay) compoundA->anticancer antitubercular Antitubercular Assay (e.g., MABA) compoundA->antitubercular antiinflammatory Anti-inflammatory Assay (e.g., COX Inhibition) compoundA->antiinflammatory compoundB 3-Bromo-8-nitro- imidazo[1,2-a]pyridine compoundB->anticancer compoundB->antitubercular compoundB->antiinflammatory data_analysis Data Analysis (IC50/MIC Determination) anticancer->data_analysis antitubercular->data_analysis antiinflammatory->data_analysis comparison Comparative Analysis of Potency and Selectivity data_analysis->comparison

Caption: A proposed workflow for the comparative bioactivity screening.

Conclusion and Future Directions

In the absence of direct experimental data, this guide provides a theoretical framework for comparing the potential bioactivities of this compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine. Based on established structure-activity relationships, it is hypothesized that the position of the nitro group will significantly influence the biological profiles of these isomers.

References

The Pivotal Role of 3-Bromo Substitution in the Structure-Activity Relationship of Imidazopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 3-bromo-substituted imidazopyridines, a versatile class of heterocyclic compounds with a wide range of biological activities. The 3-bromo substituent often serves as a crucial handle for synthetic diversification, allowing for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.

This document summarizes the SAR of 3-bromo-imidazopyridines across various biological targets, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant signaling pathways and workflows using Graphviz diagrams.

Anticancer Activity: Targeting Kinases and Immune Checkpoints

Imidazopyridine derivatives have emerged as promising anticancer agents, with the 3-position being a key site for modification to modulate activity against various kinases and immune checkpoint proteins.

FLT3 Kinase Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Imidazopyridine-based compounds have been investigated as FLT3 inhibitors, where the 3-position plays a role in establishing key interactions within the ATP-binding pocket.

Structure-Activity Relationship Summary:

In the development of C3-carbonylated imidazopyridines, various substituents on a phenyl ring at the 3-position were explored. While monosubstitution on the phenyl ring showed moderate to low antiproliferative activity, multiple substituents, such as a 3,4-dioxane or 3,5-di-tert-butyl groups, significantly enhanced the antiproliferative effects against MOLM-13 and MV4-11 cell lines.[1] Notably, a 3-bromo substituent on the imidazopyridine core itself is often used as a synthetic intermediate to introduce these C3-carbonyl moieties. For instance, 6-bromo-substituted imidazo[1,2-a]pyridines demonstrated potent bioactivity against these cell lines.[1]

Table 1: Antiproliferative Activity of Imidazopyridine Derivatives against FLT3-mutant AML Cell Lines.[1]

CompoundR (Substitution on Phenyl at C3)MOLM-13 IC50 (nM)MV4-11 IC50 (nM)
3l 3,4-ethylenedioxy> 70% inhibition at 50 µM> 70% inhibition at 50 µM
3m 3,5-di-tert-butyl> 70% inhibition at 50 µM> 70% inhibition at 50 µM
3n 3,4,5-trimethoxy8.53 ± 0.349.73 ± 0.17
4g (6-bromo) HPotent ActivityPotent Activity
Cabozantinib (Positive Control)--

Experimental Protocol: Cell Viability (MTT) Assay

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MOLM-13 and MV4-11 cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Signaling Pathway: FLT3 Signaling in AML

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates PI3K_Akt PI3K/Akt Pathway FLT3_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Imidazopyridine 3-Substituted Imidazopyridine Imidazopyridine->FLT3_Receptor Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition RAS_MAPK->Proliferation STAT5->Proliferation PD1_PDL1_Pathway cluster_TCell T-Cell Surface cluster_TumorCell Tumor Cell Surface T_Cell T-Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing Imidazopyridine Imidazopyridine Antagonist PDL1 PD-L1 Imidazopyridine->PDL1 Blocks Interaction PD1 PD-1 PD1->PDL1 Binding TCR TCR MHC MHC TCR->MHC Antigen Presentation PDL1->T_Cell Inhibitory Signal NPS_Antagonist_Synthesis Imidazopyridine Imidazopyridine Core Bromo_IP 3-Bromo Imidazopyridine Imidazopyridine->Bromo_IP NBS Organometallic Organometallic Intermediate Bromo_IP->Organometallic Halogen-Metal Exchange Diphenyl_Alcohol 3-Diphenyl Alcohol Derivative (Inactive) Organometallic->Diphenyl_Alcohol + Benzophenone cGMP_PKG_Pathway NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG cGMP-Dependent Protein Kinase (PKG) cGMP->PKG Activates Substrate_P Phosphorylated Substrates PKG->Substrate_P Phosphorylates Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->PKG Inhibits Parasite_Function Essential Parasite Functions Substrate_P->Parasite_Function

References

Unraveling the Dual Efficacy of Imidazo[1,2-a]pyridines: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of imidazo[1,2-a]pyridine compounds, a promising class of therapeutic agents. By presenting supporting experimental data, detailed methodologies, and clear visual representations of pathways and workflows, this document aims to facilitate a deeper understanding of their therapeutic promise.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include anticancer, anti-inflammatory, and antitubercular effects.[1][2][3] The transition from promising in vitro results to successful in vivo outcomes is a critical hurdle in drug development. This guide delves into the available data to compare these two crucial stages of evaluation for select imidazo[1,2-a]pyridine derivatives.

Quantitative Efficacy: A Tale of Two Environments

The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine compounds, highlighting their potency in enzymatic and cell-based assays (in vitro) and their efficacy in animal models (in vivo).

Anticancer Activity
CompoundTarget/AssayIn Vitro Efficacy (IC50/EC50)Cancer Cell Line(s)In Vivo ModelIn Vivo EfficacyReference(s)
Compound 28 (PDGFR Inhibitor) PDGFRβ cellular assayIC50: <100 nMC6 (rat glioma)Nude mice with C6 tumor xenograftsDose-dependent reduction in pPDGFR levels; EC50 of 65 ng/mL[4]
Compound 6 (Akt/mTOR inhibitor) MTT AssayIC50: 10 µM (A375), 35.0 µM (HeLa)A375 (melanoma), HeLa (cervical)Not ReportedNot Reported[5]
Compound 12b MTT AssayIC50: 11 µM (Hep-2, MCF-7, A375), 13 µM (HepG2)Hep-2, HepG2, MCF-7, A375Not ReportedNot Reported[6]
Anti-inflammatory Activity (COX-2 Inhibition)
CompoundIn Vitro Efficacy (IC50)Selectivity Index (COX-1/COX-2)In Vivo ModelIn Vivo Efficacy (ED50)Reference(s)
Compound 5j 0.05 µM>200Acetic acid-induced writhing in mice12.38 mg/kg[7][8]
Compound 5e 0.05 µM>200Not ReportedNot Reported[7][8]
Compound 5f 0.05 µM>200Not ReportedNot Reported[7][8]
Compound 5i Not specified, but highly selective897.19Not ReportedNot Reported[7][8]
Antitubercular Activity
CompoundIn Vitro Efficacy (MIC)M. tuberculosis strain(s)In Vivo ModelPharmacokinetic ParametersReference(s)
Compound 13 ≤1 µMH37Rv, MDR, XDRMale miceOral Bioavailability (%F): 35.8[9][10]
Compound 18 ≤0.006 µMH37Rv, MDR, XDRMale miceOral Bioavailability (%F): Not explicitly stated, but evaluated[9][10]
IPA-6 0.05 µg/mLH37RvNot ReportedNot Reported[11]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better illustrate the biological context and experimental processes, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Compound Synthesis Compound Synthesis Enzymatic Assay Enzymatic Assay Compound Synthesis->Enzymatic Assay Target Identification Cell-Based Assay Cell-Based Assay Enzymatic Assay->Cell-Based Assay Cellular Potency Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assay->Mechanism of Action Studies Pathway Analysis Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Transition to In Vivo Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Selection->Pharmacokinetic Studies ADME Properties Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Therapeutic Effect Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Safety Profile akt_mtor_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine (e.g., Compound 6) ImidazoPyridine->Akt inhibits

References

Comparative Analysis of Kinase Selectivity for Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors. Kinase selectivity is a critical parameter in the development of targeted therapies, as off-target effects can lead to toxicity and reduced efficacy. This guide provides a comparative analysis of the cross-reactivity and selectivity of imidazo[1,2-a]pyridine-based compounds.

Comparative Selectivity Profiles

The following table summarizes the in vitro kinase inhibitory activity of two distinct imidazo[1,2-a]pyridine derivatives against a panel of selected kinases. This data highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.

Target KinaseCompound A (PI3Kα/mTOR Inhibitor) IC50 (nM)[1][2][3]Compound B (FLT3 Inhibitor) IC50 (nM)[4][5]
PI3Kα 0.8 >1000
PI3Kβ 18>1000
PI3Kδ 12>1000
PI3Kγ 25>1000
mTOR 3.5 >1000
FLT3 >100025
FLT3-ITD >100018
c-KIT >1000250
PDGFRβ >1000300
VEGFR2 15080
CDK2 >1000500

Note: Data is compiled from published literature and is intended for comparative purposes. Assay conditions may vary between studies.

Signaling Pathway and Experimental Workflow

To understand the context of kinase inhibition and the methods used to determine selectivity, the following diagrams illustrate a key signaling pathway and a general experimental workflow for kinase profiling.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Translation

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

Kinase_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Detection & Analysis Compound Test Compound (e.g., 3-Bromo-7-nitro- imidazo[1,2-a]pyridine) SerialDilution Serial Dilution Compound->SerialDilution CompoundAddition Addition of Diluted Compound SerialDilution->CompoundAddition AssayPlate 384-well Plate Incubation Incubation AssayPlate->Incubation KinaseAddition Addition of Kinase Panel KinaseAddition->AssayPlate CompoundAddition->AssayPlate ATP_Substrate Addition of ATP & Substrate ATP_Substrate->AssayPlate Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are representative protocols for common kinase profiling assays.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (e.g., PI3Kα, FLT3)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Test compound (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Prepare a 4X solution of the test compound serial dilutions in the assay buffer.

  • Prepare a 2X kinase/antibody mixture in the assay buffer.

  • Prepare a 4X tracer solution in the assay buffer.

  • Add 4 µL of the 4X test compound solution to the assay plate wells.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the emission ratio (acceptor/donor) and plot the results against the compound concentration to determine the IC50 value.[6][7]

Protocol 2: KINOMEscan® Competition Binding Assay

This assay platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed ligand

  • Test compound

  • Streptavidin-coated beads

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Kinases, tagged with a unique DNA identifier, are incubated with the test compound and an immobilized, active-site directed ligand.[8][9]

  • The mixture is equilibrated, and the amount of kinase bound to the immobilized ligand is quantified by eluting the kinase-ligand complexes and measuring the amount of associated DNA tag via qPCR.[8]

  • A competition curve is generated by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.

  • The dissociation constant (Kd) is determined from the dose-response curve, providing a measure of the binding affinity between the test compound and each kinase in the panel.[8]

Conclusion

The imidazo[1,2-a]pyridine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the representative data, strategic modifications to this core can yield compounds with vastly different selectivity profiles, ranging from highly specific inhibitors of a single kinase to dual inhibitors of multiple targets within a signaling pathway. The experimental protocols outlined in this guide represent standard methodologies for assessing kinase selectivity, which is a critical step in the preclinical development of novel targeted therapies. For the progression of any specific compound, such as 3-Bromo-7-nitroimidazo[1,2-a]pyridine, a comprehensive kinase panel screen would be essential to fully characterize its selectivity and potential for off-target effects.

References

Unveiling the Molecular Target of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the dynamic field of drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and its analogs, with a focus on elucidating its potential molecular targets and comparing its performance against other well-characterized alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor research and cancer therapeutics.

While the precise molecular target of this compound remains to be definitively identified in publicly available literature, the extensive body of research on the imidazo[1,2-a]pyridine core strongly suggests its role as a kinase inhibitor. Derivatives of this scaffold have been shown to potently inhibit a range of protein kinases, including Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Insulin-like Growth Factor-1 Receptor (IGF-1R), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like Kinase 1 (CLK1).[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

This guide presents a comparative analysis of the biological activity of various imidazo[1,2-a]pyridine derivatives, providing valuable insights into the potential mechanisms of action of this compound.

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives: Kinase Inhibition and Cytotoxicity

To contextualize the potential activity of this compound, this section summarizes the inhibitory activity of structurally related compounds against key kinase targets and their cytotoxic effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Analog 1 PI3Kα2[1]
Analog 2 PI3K/mTOR0.20/21[15]
Analog 3 CLK14[3]
Analog 4 DYRK1A220[5]
IP-5 pAKTInhibition Observed[16][17]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 12 HT-29Colon Cancer4.15 ± 2.93[18][19]
Compound 6 A375Melanoma9.7[1]
Compound 6 WM115Melanoma15.2[1]
Compound 6 HeLaCervical Cancer35.0[1]
IP-5 HCC1937Breast Cancer45[16][17][20]
IP-6 HCC1937Breast Cancer47.7[16][17][20]
IP-7 HCC1937Breast Cancer79.6[16][17][20]
HB9 A549Lung Cancer50.56[21][22]
HB10 HepG2Liver Cancer51.52[21][22]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments relevant to the characterization of kinase inhibitors.

Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding of inhibitors to a kinase of interest.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase, fluorescently labeled tracer, and europium-labeled anti-tag antibody to their desired concentrations in 1X Kinase Buffer A.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, indicating pathway activation or inhibition.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Molecular Landscape

To provide a clearer understanding of the potential mechanisms of action, the following diagrams illustrate the key signaling pathways that may be modulated by this compound and a general workflow for its characterization.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotion S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K Imidazo_pyridine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridines.

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Ras Ras IRS->Ras Activation Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth ERK->Growth Differentiation Differentiation ERK->Differentiation IGF1 IGF-1 IGF1->IGF1R Binding Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->IGF1R DYRK1A_CLK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DYRK1A DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A->Transcription_Factors Phosphorylation CLK1 CLK1 Splicing_Factors Splicing Factors (SR proteins) CLK1->Splicing_Factors Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Alternative_Splicing Alternative Splicing Splicing_Factors->Alternative_Splicing Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->DYRK1A Imidazo_pyridine->CLK1 Experimental_Workflow Compound 3-Bromo-7-nitro- imidazo[1,2-a]pyridine Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen) Compound->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Compound->Cell_Viability Data_Analysis Data Analysis & Target Confirmation Kinase_Assay->Data_Analysis Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Select effective concentrations Western_Blot->Data_Analysis

References

Comparative Cytotoxicity Analysis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic properties of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and a series of structurally similar imidazo[1,2-a]pyridine derivatives. While direct experimental cytotoxicity data for this compound is not available in the reviewed literature, this report summarizes the known cytotoxic activities of related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The presented data, compiled from multiple studies, highlights the potential of the imidazo[1,2-a]pyridine scaffold as a source of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activities of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented to facilitate a quantitative comparison.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
This compound 3-Bromo, 7-Nitro Data Not Available N/A N/A
IP-5Not SpecifiedHCC1937 (Breast)45[1][2]
IP-6Not SpecifiedHCC1937 (Breast)47.7[1][2]
IP-7Not SpecifiedHCC1937 (Breast)79.6[1][2]
HB9Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidA549 (Lung)50.56[3]
HB10Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidHepG2 (Liver)51.52[3]
Compound 6Not SpecifiedA375 (Melanoma)<12[4]
Compound 6Not SpecifiedWM115 (Melanoma)<12[4]
Compound 6Not SpecifiedHeLa (Cervical)9.7 - 44.6[4]
Compound 122-(nitro-substituted phenyl), 3-(p-chlorophenyl)HT-29 (Colon)4.15 ± 2.93[5][6]
Compound 122-(nitro-substituted phenyl), 3-(p-chlorophenyl)MCF-7 (Breast)30.88 ± 14.44[5][6]
Compound 122-(nitro-substituted phenyl), 3-(p-chlorophenyl)B16F10 (Melanoma)64.81 ± 15.78[5][6]
Compound 142-(tolyl), 3-(p-chlorophenyl amine)B16F10 (Melanoma)21.75 ± 0.81[5][6]
Compound 16Not SpecifiedHT-29 (Colon)12.98 ± 0.40[7][8]
Compound 182-(2,4-difluorophenyl), 3-(p-fluorophenyl amine)MCF-7 (Breast)9.60 ± 3.09[7][8]
Cisplatin-A549 (Lung)53.25[3]
Cisplatin-HepG2 (Liver)54.81[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4–5×10³ cells per well and allowed to adhere for 48 hours.[4]

  • Compound Treatment: The cells are then treated with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control for a specified period, typically 48 hours.[4]

  • MTT Incubation: Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up.

  • Cell Preparation: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, both adherent and floating cells are collected, centrifuged, and the cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS).

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: The stained and unstained cells are counted using a hemocytometer or an automated cell counter within a few minutes of staining.

  • Viability Calculation: The percentage of viable cells is calculated as (number of unstained cells / total number of cells) x 100.

Visualizations

The following diagrams illustrate common experimental workflows and a key signaling pathway implicated in the cytotoxic effects of some imidazo[1,2-a]pyridine derivatives.

Cytotoxicity_Assay_Workflow cluster_workflow General Workflow for In Vitro Cytotoxicity Screening Start Start: Cancer Cell Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment Treatment with Imidazo[1,2-a]pyridine Derivatives Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT or Trypan Blue) Incubation->Assay Data_Analysis Data Analysis and IC50 Determination Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End PI3K_AKT_mTOR_Pathway cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivatives PI3K PI3K Imidazopyridine->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Bromo-7-nitroimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-7-nitroimidazo[1,2-A]pyridine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for the closely related isomer, 6-Bromo-3-nitroimidazo[1,2-a]pyridine, and other related nitroaromatic and brominated compounds, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Identification and Personal Protective Equipment

This compound should be handled as a hazardous substance. Based on the data for its isomer and related compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[1][2][3] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect from splashes.[1][4] A face shield is recommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[1][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] For extended contact, consider more robust options like butyl rubber.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[1][5]
Respiratory Protection Dust mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[1][4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1][4]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

    • Avoid the formation of dust during handling.[4]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[1][4]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate : Evacuate personnel from the immediate spill area.[1]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Don PPE : Put on the appropriate PPE, including respiratory protection.[1]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Regulatory Compliance : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and national regulations for the disposal of halogenated and nitroaromatic organic compounds.[6]

  • Prohibited Disposal : Do not dispose of down the drain or in regular trash.[4]

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound.

prep Preparation & Engineering Controls (Fume Hood, Eyewash, Shower) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Handling (Weighing, Transfer, Experimentation) ppe->handling storage Storage (Cool, Dry, Well-ventilated) handling->storage Post-experiment spill Spill Management handling->spill If spill occurs decon Decontamination & Hand Washing handling->decon disposal Waste Disposal (Hazardous Waste Stream) spill->disposal decon->disposal Contaminated Materials

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.